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  • Product: 7-Bromo-1,5-naphthyridin-3-amine
  • CAS: 1958063-17-6

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 7-Bromo-1,5-naphthyridin-3-amine

This guide serves as a technical whitepaper for 7-Bromo-1,5-naphthyridin-3-amine , a high-value heterocyclic intermediate used in the discovery of kinase inhibitors and antibacterial agents. A Critical Scaffold for Medic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for 7-Bromo-1,5-naphthyridin-3-amine , a high-value heterocyclic intermediate used in the discovery of kinase inhibitors and antibacterial agents.

A Critical Scaffold for Medicinal Chemistry

Executive Summary

7-Bromo-1,5-naphthyridin-3-amine (CAS: 1958063-17-6) is a bifunctional heteroaromatic scaffold belonging to the 1,5-naphthyridine class.[1][2] It is characterized by an electron-deficient bicyclic system containing two nitrogen atoms at the 1 and 5 positions. This specific isomer is a "privileged structure" in drug discovery because it offers two distinct vectors for chemical diversification:

  • The C3-Amine: A handle for amide coupling, urea formation, or reductive amination to establish hydrogen-bonding interactions (typically with the hinge region of kinases).

  • The C7-Bromide: A reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

Physicochemical Profile

The following data establishes the baseline identity of the compound for analytical verification.

PropertySpecification
Chemical Name 7-Bromo-1,5-naphthyridin-3-amine
CAS Number 1958063-17-6
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
Exact Mass 222.9745
Appearance Pale-yellow to yellow-brown solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM
pKa (Calculated) ~3.5 (N1/N5 ring nitrogens), ~2.0 (Exocyclic amine)
Topological Polar Surface Area 51.8 Ų
Structural Analysis & Reactivity Logic

The 1,5-naphthyridine core is electronically deficient (π-deficient), making it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack. However, the 3- and 7-positions (beta to the nitrogens) are the least electron-deficient sites on the ring, resembling the meta-position of pyridine.

  • Nucleophilic Substitution (SNAr): Difficult at C3/C7. Therefore, the C3-amine cannot be easily installed via displacement of a halide. It must be introduced via ring construction or rearrangement.

  • Electrophilic Substitution: Bromination or nitration, if forced, occurs at C3/C7.

  • Metal-Catalyzed Coupling: The C7-Br bond is highly activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the naphthyridine ring.

ReactivityMap Core 7-Bromo-1,5-naphthyridin-3-amine (Scaffold) C3 C3-Amine (Nucleophile) Amide/Urea Formation Hinge Binder Core->C3 Vector 1 C7 C7-Bromide (Electrophile) Suzuki/Buchwald Coupling Hydrophobic Extension Core->C7 Vector 2 N1N5 N1/N5 Nitrogens H-Bond Acceptors pKa ~3.5 Core->N1N5 Physicochemical

Figure 1: Reactivity map illustrating the orthogonal functionalization vectors of the scaffold.

Synthetic Pathways

Accessing the 3-amino-1,5-naphthyridine core is synthetically challenging compared to the 2- or 4-isomers. Two primary strategies are employed: Nitro Reduction (via ring construction) and Curtius Rearrangement .

Strategy A: De Novo Ring Construction (Nitro Reduction)

This is the most direct route to the 3-amine isomer. It involves condensing a substituted aminopyridine with a nitromalonaldehyde equivalent.[3][4]

Workflow:

  • Starting Material: 5-Bromo-3-aminopyridine.

  • Cyclization: Reaction with nitromalonaldehyde (sodium salt) under acidic conditions (modified Skraup/Friedländer type).

  • Intermediate: 7-Bromo-3-nitro-1,5-naphthyridine.[2]

  • Reduction: Selective reduction of the nitro group to the amine using Fe/AcOH or SnCl₂.

Strategy B: Curtius Rearrangement (From Carboxylic Acid)

Used when the carboxylic acid precursor is available or easier to synthesize via Gould-Jacobs reaction.

Workflow:

  • Precursor: 7-Bromo-1,5-naphthyridine-3-carboxylic acid.[5]

  • Acyl Azide Formation: Activation with DPPA (Diphenylphosphoryl azide).

  • Rearrangement: Thermal rearrangement to the isocyanate.

  • Hydrolysis: Conversion of isocyanate to amine.

Synthesis Start 5-Bromo-3-aminopyridine Step1 Cyclization (Acidic) Start->Step1 Condensation Reagent1 + Nitromalonaldehyde (Na salt) Reagent1->Step1 Inter 7-Bromo-3-nitro-1,5-naphthyridine Step1->Inter Step2 Reduction (Fe/AcOH or SnCl2) Inter->Step2 Product 7-Bromo-1,5-naphthyridin-3-amine Step2->Product

Figure 2: Primary synthetic workflow via nitro-reduction strategy.

Detailed Experimental Protocols

Note: These protocols are adapted from standard methodologies for 1,5-naphthyridines as specific patent procedures for this CAS are proprietary.

Protocol 1: Reduction of 7-Bromo-3-nitro-1,5-naphthyridine

This step assumes the nitro-intermediate has been secured via cyclization.

Reagents:

  • 7-Bromo-3-nitro-1,5-naphthyridine (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1)

Procedure:

  • Dissolution: Dissolve 7-bromo-3-nitro-1,5-naphthyridine in EtOH/H₂O (4:1 v/v) in a round-bottom flask.

  • Addition: Add NH₄Cl and Iron powder to the solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS for the disappearance of the nitro peak (M+H = 254) and appearance of the amine (M+H = 224).

  • Filtration: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Workup: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc and wash with saturated NaHCO₃ and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol 2: Suzuki Coupling on C7 (Application Example)

To demonstrate the utility of the scaffold.

Reagents:

  • 7-Bromo-1,5-naphthyridin-3-amine (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Combine the scaffold, boronic acid, base, and catalyst in a microwave vial.

  • Degas with nitrogen for 5 minutes.

  • Heat at 100°C for 1 hour (or microwave at 120°C for 20 min).

  • The C7-Br is selectively coupled, leaving the C3-amine intact for further derivatization.

Medicinal Chemistry Applications

The 1,5-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, often offering improved solubility and metabolic stability profiles.

  • Kinase Inhibitors: The N1 and N5 nitrogens can accept hydrogen bonds from the kinase hinge region. The C3-amine allows for the attachment of a "tail" that extends into the solvent-exposed region or the back pocket.

  • Antibacterial Agents: Analogous to fluoroquinolones, naphthyridines target bacterial DNA gyrase. The 3-amine variants are often explored to overcome resistance mechanisms associated with the standard 3-carboxyl group.

References
  • Sigma-Aldrich. 7-Bromo-1,5-naphthyridin-3-amine Product Sheet. Link

  • Litvinov, V. P. Advances in the chemistry of naphthyridines. Russian Chemical Reviews, 2004. Link

  • Brown, D. J. The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley, 2008.[6] Link

  • BLD Pharm. Certificate of Analysis: 7-Bromo-1,5-naphthyridin-3-amine. Link

  • Molecules Journal. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI, 2020. Link

Sources

Exploratory

7-Bromo-1,5-naphthyridin-3-amine CAS number and identifiers

Executive Summary & Strategic Value 7-Bromo-1,5-naphthyridin-3-amine (CAS 1958063-17-6) represents a high-value heterocyclic building block in modern medicinal chemistry. Structurally, it is a 1,5-naphthyridine core—a di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

7-Bromo-1,5-naphthyridin-3-amine (CAS 1958063-17-6) represents a high-value heterocyclic building block in modern medicinal chemistry. Structurally, it is a 1,5-naphthyridine core—a diazanaphthalene bioisostere of quinoline and isoquinoline—functionalized with two orthogonal reactive handles: a nucleophilic amine at position 3 and an electrophilic bromide at position 7.

Why this molecule matters:

  • Scaffold Hopping: The 1,5-naphthyridine core offers lower lipophilicity (LogP) and higher aqueous solubility compared to its quinoline analogues due to the additional nitrogen atom, making it an excellent tool for optimizing DMPK properties in lead optimization.

  • Orthogonal Reactivity: The electronic disparity between the electron-deficient heteroaromatic bromide and the electron-rich amine allows for sequential, chemoselective functionalization without the need for protecting groups.

  • Kinase Privileged Structure: This specific substitution pattern (3-amino, 7-bromo) mimics the hinge-binding motifs found in Type I/II kinase inhibitors (e.g., TGF-β/ALK5, PI3K), where the amine acts as a hydrogen bond donor/acceptor pair.

Chemical Identity & Physical Properties[1][2][3]

PropertyData
IUPAC Name 7-Bromo-1,5-naphthyridin-3-amine
CAS Number 1958063-17-6
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
SMILES Nc1cc2nc(Br)cc2nc1
Appearance Pale-yellow to yellow-brown solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH
pKa (Calc) ~3.5 (Ring N), ~22 (Amine)
Structural Symmetry Derived from the

symmetric 1,5-naphthyridine core. Note: 3-amino-7-bromo and 7-amino-3-bromo are identical due to this symmetry.

Synthetic Methodology: The "Selectivity Challenge"

Synthesizing 7-bromo-1,5-naphthyridin-3-amine presents a specific challenge: Regioselectivity . The 3- and 7-positions of the 1,5-naphthyridine core are electronically equivalent (beta to nitrogen) and unactivated for Nucleophilic Aromatic Substitution (


). Therefore, standard nitration/reduction sequences are often low-yielding or regiochemically promiscuous.

The industry-standard "Senior Scientist" approach utilizes Transition-Metal Catalyzed Cross-Coupling starting from the commercially available symmetrical precursor: 3,7-Dibromo-1,5-naphthyridine .

Recommended Protocol: Statistical Mono-Amination via Buchwald-Hartwig

Rationale: Direct amination with ammonia is difficult. Using a masked ammonia equivalent (Benzophenone imine) allows for milder conditions and better control over mono- vs. bis-substitution.

Step 1: Mono-Coupling (Buchwald-Hartwig)
  • Reagents: 3,7-Dibromo-1,5-naphthyridine (1.0 eq), Benzophenone imine (1.05 eq),

    
     (2 mol%), BINAP (4 mol%), 
    
    
    
    (1.5 eq).
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Conditions: 100°C, sealed tube,

    
     atmosphere, 12-16 hours.
    
  • Mechanism: The bulky BINAP ligand and controlled stoichiometry favor the mono-oxidative addition product. The electron-rich Pd(0) inserts into the C-Br bond.

Step 2: Hydrolysis
  • Reagents: 2N HCl (aq) / THF (1:1).

  • Conditions: Ambient temperature, 1 hour.

  • Workup: Basify with NaOH to pH 9, extract with EtOAc.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Visualizing the Synthesis Workflow

The following diagram illustrates the critical pathway from the dibromo precursor to the target amine.

SynthesisPath Precursor 3,7-Dibromo-1,5-naphthyridine (CAS: 17965-72-9) Reagents Pd2(dba)3 / BINAP Benzophenone Imine Cs2CO3, Toluene Precursor->Reagents Intermediate Imine Intermediate (Mono-substituted) Reagents->Intermediate 100°C, 16h Hydrolysis 2N HCl / THF Hydrolysis Intermediate->Hydrolysis Product 7-Bromo-1,5-naphthyridin-3-amine (CAS: 1958063-17-6) Hydrolysis->Product Deprotection

Figure 1: Selective mono-amination strategy utilizing a Buchwald-Hartwig protocol with an ammonia surrogate.

Reactivity Profile & Functionalization[4][5][6]

Once synthesized, the molecule acts as a "linchpin" scaffold. The researcher must understand the Reactivity Hierarchy :

  • The Amine (-NH2): A nucleophile. Ready for acylation, urea formation, or reductive amination. It can also be converted to a halide via Sandmeyer-type chemistry if needed.

  • The Bromide (-Br): An electrophile. Excellent partner for Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), or Sonogashira (C-C) couplings.

  • The Ring Nitrogens: Weakly basic (

    
    ). Can be oxidized to N-oxides (using mCPBA) to activate the alpha-positions (2,4,6,8) for subsequent chlorination (
    
    
    
    ).
Strategic Divergence Map

This diagram guides the medicinal chemist on how to elaborate the scaffold.

Reactivity Center 7-Bromo-1,5-naphthyridin-3-amine Suzuki Suzuki Coupling (Boronic Acids) Target: Biaryl Systems Center->Suzuki Pd(PPh3)4, Base (Reacts at Br) Acylation Amide Coupling (Acid Chlorides/HATU) Target: Kinase Hinge Binder Center->Acylation DIPEA, DMF (Reacts at NH2) Sandmeyer Sandmeyer Rxn (NaNO2 / HX) Target: 3,7-Dihalo variants Center->Sandmeyer Diazotization (Transforms NH2) N_Oxide N-Oxidation (mCPBA) Target: C2/C4 Functionalization Center->N_Oxide Oxidation (Ring Nitrogen)

Figure 2: Divergent synthesis capabilities.[1][2] The Br and NH2 groups allow for orthogonal elaboration.

Medicinal Chemistry Applications

ALK5 (TGF-β Type I Receptor) Inhibition

Research indicates that 1,5-naphthyridine derivatives are potent inhibitors of ALK5.[3][4] The 3-amine position often serves as the anchor point, forming a hydrogen bond with the hinge region of the kinase ATP-binding pocket. The 7-bromo handle allows for the extension of the molecule into the hydrophobic back pocket, improving selectivity over p38 MAP kinase.

Antimalarial Agents

Historically, naphthyridines have been explored as analogues to chloroquine. The 1,5-naphthyridine core possesses a higher oxidation potential than quinoline, potentially altering metabolic stability and reducing the formation of toxic metabolites associated with the quinoline ring system.[1]

Bioisosteric Replacement

In drug design, replacing a quinoline-3-amine with 1,5-naphthyridin-3-amine introduces an extra nitrogen atom. This modification:

  • Reduces

    
     (Lipophilicity).
    
  • Increases TPSA (Topological Polar Surface Area).

  • Often improves metabolic stability by reducing electron density on the ring, making it less susceptible to oxidative metabolism by CYPs.

Safety & Handling (GHS Standards)

While specific toxicological data for this exact CAS is limited, it should be handled according to the protocols for halogenated aminonaphthyridines.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Keep in a dark, inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (amine oxidation).

References

  • Sigma-Aldrich. 7-Bromo-1,5-naphthyridin-3-amine Product Sheet.[5] (Accessed 2026).

  • Litvic, M. et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020.[6] (Review of 1,5-naphthyridine chemistry).

  • Gellibert, F. et al. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. J. Med. Chem., 2004. (Medicinal chemistry application).

  • BenchChem. The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry. (General scaffold background).

  • AChemBlock. 3,7-Dibromo-1,5-naphthyridine Product Data. (Precursor information).

Sources

Foundational

Solubility profile of 7-Bromo-1,5-naphthyridin-3-amine in organic solvents

The following technical guide details the solubility profile, physicochemical basis, and experimental characterization of 7-Bromo-1,5-naphthyridin-3-amine . [1] Executive Summary 7-Bromo-1,5-naphthyridin-3-amine (CAS: 19...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical basis, and experimental characterization of 7-Bromo-1,5-naphthyridin-3-amine .

[1]

Executive Summary

7-Bromo-1,5-naphthyridin-3-amine (CAS: 1958063-17-6) is a heterocyclic building block characterized by a fused 1,5-naphthyridine core, a lipophilic bromine substituent, and a polar primary amine. Its solubility profile is governed by the competition between the rigid, planar aromatic stacking (promoting lattice energy) and the hydrogen-bonding potential of the amine and ring nitrogens.

Key Solubility Insights:

  • Primary Solvent (Stock): Dimethyl sulfoxide (DMSO) is the gold standard for preparing high-concentration stock solutions (>10 mM).

  • Process Solvents: Chlorinated solvents (DCM) and polar protic solvents (Methanol, Ethanol) offer moderate solubility, suitable for synthesis and purification.

  • Anti-Solvents: The compound is practically insoluble in non-polar hydrocarbons (Hexane, Heptane) and neutral water, making these ideal for precipitation and trituration.

Physicochemical Characterization

To understand the solubility behavior, we must analyze the molecular properties that dictate solute-solvent interactions.

PropertyValue (Approx.)Solubility Implication
Molecular Formula C₈H₆BrN₃Moderate molecular weight (224.06 g/mol ) favors dissolution over polymerization.
LogP (Calc.) 2.18 – 2.28Lipophilic. Prefers organic environments over aqueous ones.
H-Bond Donors 1 (–NH₂)Capable of H-bonding with alcohols/water, but limited by the hydrophobic core.
H-Bond Acceptors 3 (N-1, N-5, –NH₂)Strong interaction with acidic protons; solubility increases significantly at pH < 3.
pKa (Predicted) ~3.0 (Ring N)Weakly basic. Neutral form dominates at physiological pH (7.4).
Physical State Solid (Pale yellow)High crystal lattice energy requires polar aprotic solvents to disrupt

-

stacking.

Solubility Profile by Solvent Class

The following profile categorizes solvents based on their interaction mechanism with the 7-Bromo-1,5-naphthyridin-3-amine molecule.

Tier 1: High Solubility (Stock & Reaction Media)
  • Solvents: DMSO, Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1]

  • Mechanism: These polar aprotic solvents possess high dielectric constants and strong dipole moments that disrupt the intermolecular dipole-dipole interactions of the naphthyridine core without relying on H-bonding.

  • Application: Biological assay stock solutions (typically 10–100 mM), cross-coupling reaction media (e.g., Suzuki-Miyaura).

Tier 2: Moderate Solubility (Processing & Purification)
  • Solvents: Dichloromethane (DCM), Chloroform, Methanol, Ethanol, Ethyl Acetate.

  • Mechanism:

    • Chlorinated Solvents: Excellent dispersion interactions with the aromatic bromide; DCM is the preferred solvent for extraction.

    • Alcohols: The amine group accepts H-bonds from the solvent. Solubility is temperature-dependent; recrystallization is often viable from hot Ethanol.

  • Application: Column chromatography eluents (e.g., DCM:MeOH 95:5), liquid-liquid extraction.

Tier 3: Low/Insoluble (Precipitation & Anti-Solvents)
  • Solvents: Water (pH 7), Diethyl Ether, Hexane, Heptane, Toluene.

  • Mechanism:

    • Water:[2] The hydrophobic effect of the bromonaphthyridine core overwhelms the hydration potential of the amine.

    • Alkanes: Lack of dipole or H-bonding capability prevents solvation of the polar amine/nitrogen regions.

  • Application: Trituration (washing solid impurities), precipitating the product from reaction mixtures.

Visualizing the Solubility Landscape

The following diagram illustrates the decision logic for solvent selection based on the intended application.

SolubilityLandscape Molecule 7-Bromo-1,5-naphthyridin-3-amine PolarAprotic Polar Aprotic (DMSO, DMF) Molecule->PolarAprotic High Solubility PolarProtic Polar Protic (MeOH, EtOH) Molecule->PolarProtic Moderate (Temp Dependent) Chlorinated Chlorinated (DCM, CHCl3) Molecule->Chlorinated Good Solubility NonPolar Non-Polar/Aq (Hexane, Water pH 7) Molecule->NonPolar Insoluble StockSol Stock Solutions (>10 mM) PolarAprotic->StockSol Recryst Recrystallization (Hot -> Cold) PolarProtic->Recryst Extract Extraction / Chromatography Chlorinated->Extract Precip Precipitation / Wash NonPolar->Precip

Figure 1: Solubility decision tree linking solvent class to experimental utility.

Experimental Protocol: Quantitative Solubility Determination

Materials Required
  • Analyte: 7-Bromo-1,5-naphthyridin-3-amine (>98% purity).[3]

  • Solvents: HPLC-grade DMSO, Methanol, Water, DCM.

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV or UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Preparation of Supersaturated Solution:

    • Weigh approx. 10 mg of the solid into a 2 mL HPLC vial.

    • Add 500 µL of the target solvent.

    • Observation Check: If the solid dissolves instantly, add more solid until a visible precipitate remains. This ensures saturation .

  • Equilibration:

    • Agitate the vials at 25°C (room temperature) for 24 hours using an orbital shaker (200 rpm).

    • Why: 24 hours is sufficient to overcome the metastable zone and reach thermodynamic equilibrium.

  • Phase Separation:

    • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the undissolved solid.

    • Critical: Do not filter with standard syringe filters immediately if the solvent is volatile (like DCM), as evaporation will artificially concentrate the sample.

  • Quantification (HPLC-UV):

    • Carefully aspirate the supernatant.

    • Dilute the supernatant 100-fold with Mobile Phase (e.g., Acetonitrile:Water).

    • Inject into HPLC (C18 Column, 254 nm detection).

    • Calculate concentration using a standard calibration curve of the compound in DMSO.

pH-Dependent Solubility (The "pH Swing")

Due to the ring nitrogens, this compound exhibits pH-dependent solubility .

  • Acidic (pH < 2): Solubility increases drastically (>10 mg/mL) due to protonation of the naphthyridine nitrogen (

    
    ), forming a soluble salt.
    
  • Basic/Neutral (pH > 7): Solubility is minimal (free base form).

  • Application: This property can be exploited for purification—dissolve in 1M HCl, wash with ether (removes non-basic impurities), then basify with NaOH to precipitate the pure amine.

References

  • Sigma-Aldrich. (n.d.). 7-Bromo-1,5-naphthyridin-3-amine Product Specification. Retrieved from

  • ChemScene. (2024). Physicochemical Properties of Naphthyridine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement. PMC. Retrieved from

  • ResearchGate. (2023). Solubility of Amino Acids and Heterocycles in Organic Solvents. Retrieved from

Sources

Exploratory

Technical Assessment: Basicity and pKa of 7-Bromo-1,5-naphthyridin-3-amine

The following technical guide provides an in-depth assessment of the basicity and pKa profile of 7-Bromo-1,5-naphthyridin-3-amine. This analysis is structured for researchers and drug discovery scientists, focusing on st...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of the basicity and pKa profile of 7-Bromo-1,5-naphthyridin-3-amine. This analysis is structured for researchers and drug discovery scientists, focusing on structural determinants, theoretical prediction, and experimental validation protocols.[1]

Executive Summary

7-Bromo-1,5-naphthyridin-3-amine is a functionalized diazanaphthalene scaffold often utilized in the development of kinase inhibitors and DNA-intercalating agents. Its physicochemical behavior is governed by the competing electronic effects of the electron-donating amine (-NH₂) and the electron-withdrawing bromine (-Br) on the electron-deficient 1,5-naphthyridine core.

  • Predicted pKa (Conjugate Acid): 2.6 – 3.1 (Estimated).

  • Dominant Protonation Site: N1 (Proximal to the amino group).

  • Physiological State: Predominantly neutral (un-ionized) at physiological pH (7.4), suggesting high membrane permeability but potentially solubility-limited absorption.

Structural Analysis & Theoretical Basicity

To understand the basicity of this molecule, one must deconstruct the electronic environment of the 1,5-naphthyridine core.[1] The parent heterocycle, 1,5-naphthyridine, is a weak base with a pKₐ of 2.91 [1].[1] The introduction of substituents at the 3- and 7-positions alters the electron density at the available nitrogen lone pairs.

Electronic Competition

The molecule possesses two potential protonation sites: N1 and N5 .

  • The 3-Amino Effect (+M, +I): The amino group at position 3 acts as an electron donor. Through resonance (+M), it enriches the electron density of the ring system.[1] In pyridine analogs, a 3-amino substituent typically raises the pKₐ by approximately 0.8–1.0 units (e.g., Pyridine pKₐ 5.2 → 3-Aminopyridine pKₐ 5.[1]98) [2].[2][3] This effect is most pronounced on the nitrogen in the same ring (N1).

  • The 7-Bromo Effect (-I, +M): The bromine atom at position 7 is inductively electron-withdrawing (-I). In pyridine, a 3-bromo substituent lowers the pKₐ significantly (e.g., 3-Bromopyridine pKₐ 2.[1]84) [3]. This deactivates the proximal nitrogen (N5) and, to a lesser extent, the distal nitrogen (N1).[1]

Regioselectivity of Protonation

The N1 nitrogen is located beta to the electron-donating amino group, making it the more basic site. The N5 nitrogen is located beta to the electron-withdrawing bromine, rendering it highly non-basic. Therefore, the first protonation event will occur exclusively at N1 .[1]

Theoretical Calculation

Using a fragment-based additivity approach:

  • Base Value (1,5-naphthyridine): 2.91[1][4]

  • Shift from 3-NH₂ (on N1): +0.6 to +0.8

  • Shift from 7-Br (on N1, long-range): -0.4 to -0.6

  • Net Estimate: 2.91 + 0.7 - 0.5 ≈ 3.11

This places the molecule in the category of very weak bases , similar to substituted anilines or electron-deficient pyridines.

Protonation Pathway Diagram

ProtonationPathway cluster_legend Key Drivers Neutral Neutral Species (Free Base) Transition Electronic Competition Neutral->Transition + H+ Protonated Monocation (N1-H+) pKa ≈ 2.8 - 3.1 Transition->Protonated Dominant Path (Amino-stabilized) Inactive N5 Protonation (Disfavored) Transition->Inactive Minor Path (Bromo-destabilized) Text1 3-NH2: Stabilizes N1 (+) Text2 7-Br: Destabilizes N5 (-)

Caption: Logical pathway determining the site of protonation. The electron-donating amine directs the proton to N1, while the bromine deactivates N5.[1]

Experimental Determination Protocols

Given the predicted pKₐ (< 4.[5]0) and the likely poor aqueous solubility of the neutral form, standard potentiometric titration may yield noisy data due to electrode precipitation.[1] Spectrophotometric determination (UV-Metric) is the recommended gold standard for this compound class.

Method A: UV-Metric Titration (Recommended)

This method relies on the shift in UV absorbance maxima (


) between the ionized and neutral species.

Reagents & Equipment:

  • Instrument: DAD-UV-Vis Spectrophotometer (e.g., Agilent 8453).

  • Buffer System: Potassium phosphate / Citrate buffers (pH 1.0 to 6.0).

  • Co-solvent: Methanol or DMSO (keep < 2% v/v to minimize dielectric shift).

Protocol:

  • Stock Preparation: Dissolve 1 mg of 7-Bromo-1,5-naphthyridin-3-amine in 1 mL DMSO (10 mM stock).

  • Sample Preparation: Prepare a series of 10 cuvettes containing buffers ranging from pH 1.0 to 6.0 in 0.5 unit increments.

  • Inoculation: Spike 10 µL of stock into each cuvette (Final conc: ~100 µM).

  • Measurement: Scan spectra from 200–400 nm.

  • Data Analysis: Identify the isosbestic point. Plot Absorbance vs. pH at the

    
     of the neutral form.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    
    
Method B: Potentiometric Titration (High Throughput)

Only suitable if the compound has solubility > 0.5 mM in water/methanol mixtures.

Protocol:

  • Solvent: Use a mixed solvent system (e.g., water:methanol 50:[1]50) to ensure solubility.

  • Titrant: 0.1 M HCl and 0.1 M KOH (standardized).

  • Procedure: Titrate from pH 2.0 to pH 12.0 under inert gas (

    
    ) to prevent carbonate formation.
    
  • Correction: The Yasuda-Shedlovsky extrapolation must be applied to correct the "apparent pKₐ" (psKₐ) in methanol/water back to aqueous pKₐ [4].

Summary of Physicochemical Properties

PropertyValue / StatusNotes
Parent Core 1,5-NaphthyridinepKa = 2.91 [1]
Predicted pKa 2.6 – 3.1 Weak base; N1 protonation.
Ionization at pH 7.4 < 0.01% IonizedExists as neutral free base.
Ionization at pH 1.2 > 95% IonizedSoluble in gastric fluid.
H-Bond Donors 1 (Amino group)
H-Bond Acceptors 3 (N1, N5, Amino N)
LogP (Predicted) ~2.3Moderate lipophilicity.

Implications for Drug Development[1]

Solubility & Formulation

Because the pKₐ is significantly lower than physiological pH (7.4), the molecule will be uncharged in the bloodstream.[1]

  • Risk: Low aqueous solubility in systemic circulation.

  • Strategy: Salt formation (e.g., Mesylate or HCl salt) will improve dissolution in the stomach (pH 1-2), but the free base may precipitate in the intestine (pH 6.5+).[1] Formulation with cyclodextrins or amorphous solid dispersions (ASD) is advisable.

Medicinal Chemistry Optimization

If basicity needs to be increased (to improve solubility or target engagement):

  • Modification: Replace the 7-bromo group with a non-EWG isostere (e.g., -CH₃ or -OCH₃).

  • Scaffold Hop: Shift the nitrogen to the 1,6-naphthyridine isomer (pKₐ ~3.8) to increase the intrinsic basicity of the core.

Experimental Workflow Diagram

Workflow Start Compound Synthesis (7-Br-1,5-naphthyridin-3-amine) SolubilityCheck Solubility Screen (pH 7.4 Buffer) Start->SolubilityCheck Decision Solubility > 100 µM? SolubilityCheck->Decision MethodA Potentiometric Titration (Yasuda-Shedlovsky) Decision->MethodA Yes MethodB UV-Metric Titration (Cosolvent-free if possible) Decision->MethodB No (Likely) DataFit Non-linear Regression (Henderson-Hasselbalch) MethodA->DataFit MethodB->DataFit Output Final pKa & Species Distribution Plot DataFit->Output

Caption: Decision tree for selecting the appropriate pKa determination method based on solubility.

References

  • Albert, A. (1960). The Naphthyridines. Nature, 186, 881–882.[1] Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

  • Brown, H. C., & Mihm, X. R. (1955).[1] Steric Effects in Displacement Reactions. The Base Strengths of Pyridine Derivatives. Journal of the American Chemical Society, 77(7), 1723–1726.[1] Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

Sources

Foundational

Technical Deep Dive: The 1,5-Naphthyridine Scaffold in Modern Drug Discovery

Topic: 1,5-Naphthyridine Derivatives in Medicinal Chemistry Literature Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists Executive Summary: A Privileged Heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,5-Naphthyridine Derivatives in Medicinal Chemistry Literature Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists

Executive Summary: A Privileged Heterocycle

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its more ubiquitous isomer, 1,8-naphthyridine (the core of nalidixic acid), the 1,5-isomer offers a distinct electronic profile and vector geometry that has been successfully exploited to target kinases, bacterial topoisomerases, and parasitic enzymes.

This guide analyzes the structural utility of 1,5-naphthyridine derivatives, synthesizing data from recent high-impact literature to provide actionable insights for library design and lead optimization.

Structural Properties & Chemical Space[1][2]

Electronic Architecture

The 1,5-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at the 1 and 5 positions. This arrangement creates a planar, electron-deficient aromatic system with unique physicochemical properties:

  • Basicity: The nitrogen lone pairs are less basic than isolated pyridines due to the electron-withdrawing effect of the fused ring, yet they remain competent hydrogen bond acceptors (HBA).

  • Vector Geometry: The 1,5-placement allows for "linear" substitution patterns (e.g., 2,6- or 3,7-disubstitution) that differ significantly from the "bent" vectors of quinolines or 1,8-naphthyridines.

  • 
    -Stacking:  The electron-deficient nature enhances 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
Isomer Comparison

While 1,8-naphthyridines are historically entrenched in antibacterial chemotherapy (quinolones), 1,5-naphthyridines have emerged as superior scaffolds for ATP-competitive kinase inhibitors and Novel Bacterial Topoisomerase Inhibitors (NBTIs) due to their ability to mimic the purine core of ATP without the metabolic liability of some fused pyrimidines.

Therapeutic Applications & Case Studies

Case Study A: Kinase Inhibition (TGF- / ALK5)

One of the most significant applications of 1,5-naphthyridines is in the inhibition of Activin Receptor-Like Kinase 5 (ALK5), the type I receptor for TGF-


.[1][2] Dysregulation of TGF-

signaling is a driver in fibrosis and late-stage cancer metastasis.
  • Mechanism: 1,5-naphthyridine derivatives bind in the ATP pocket of ALK5. The N1 and N5 nitrogens often participate in a water-mediated H-bond network or direct interaction with the hinge region.

  • Key Data: Gellibert et al. identified 1,5-naphthyridine-4-carboxylic acid derivatives as potent ALK5 inhibitors.

    • Compound 19: A pyrazole-substituted 1,5-naphthyridine.[1][3]

    • Potency: IC

      
       = 4 nM (ALK5 autophosphorylation).
      
    • Selectivity: High selectivity over p38 MAPK.[3]

Table 1: SAR of 1,5-Naphthyridine ALK5 Inhibitors

Compound IDC2 SubstituentC4 SubstituentALK5 IC

(nM)
p38 MAPK IC

(

M)
Ref Cmpd 1 H2-pyridyl200>10
Cmpd 15 HAminothiazole6>10
Cmpd 19 HPyrazole4>20

Data Source: J. Med.[3] Chem. 2004, 47, 4494.[3]

Case Study B: Antimalarial PI4K Inhibitors

The 2,8-disubstituted-1,5-naphthyridine scaffold has proven essential in targeting Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K).[2]

  • Logic: The scaffold provides a rigid linker that positions a solubilizing amine (at C8) towards the solvent front while directing a hydrophobic aryl group (at C2) into the selectivity pocket.

  • Outcome: These compounds show dual activity: inhibiting the kinase and preventing hemozoin formation, a critical detoxification pathway for the parasite.

Case Study C: Novel Bacterial Topoisomerase Inhibitors (NBTIs)

Unlike fluoroquinolones that bind the DNA-gyrase complex via a magnesium water bridge, NBTIs containing a 1,5-naphthyridine "left-hand side" (LHS) bind to a distinct pocket.

  • Advantage: No cross-resistance with existing fluoroquinolones.[4]

  • Structure: Typically features a 1,5-naphthyridine linked via an oxabicyclooctane to an aminopiperidine.

  • Efficacy: MIC values < 0.5 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    g/mL against MRSA.
    

Visualization: Signaling & SAR

TGF- Signaling Pathway & Inhibition

The following diagram illustrates the intervention point of 1,5-naphthyridine inhibitors within the TGF-


 pathway.[1]

TGF_Beta_Pathway TGF_Ligand TGF-β Ligand TypeII_Receptor TGF-β Type II Receptor TGF_Ligand->TypeII_Receptor Binds ALK5 ALK5 (Type I Receptor) [Target of 1,5-Naphthyridines] TypeII_Receptor->ALK5 Phosphorylates Smad2_3 Smad2/3 (Inactive) ALK5->Smad2_3 Phosphorylates P_Smad2_3 Phospho-Smad2/3 Smad2_3->P_Smad2_3 Activation Complex Smad Complex (Nucleus Translocation) P_Smad2_3->Complex + Smad4 Smad4 Smad4 Transcription Fibrosis / EMT Gene Expression Complex->Transcription Regulates Inhibitor 1,5-Naphthyridine Inhibitor (Cmpd 19) Inhibitor->ALK5 Inhibits ATP Binding

Caption: Intervention of 1,5-naphthyridine inhibitors (e.g., Compound 19) at the ALK5 receptor level, preventing Smad phosphorylation.

Synthetic Strategies for Medicinal Chemists

Accessing the 1,5-naphthyridine core requires robust methodologies that allow for late-stage diversification. The Gould-Jacobs reaction remains the industrial standard for generating the core, while Suzuki-Miyaura couplings enable library expansion.

Core Synthesis Workflow (Gould-Jacobs)

Synthesis_Workflow SM 3-Aminopyridine Intermediate Enamine Intermediate SM->Intermediate + Reagent1 110°C Reagent1 EMME / DEEM Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Cyclization Core 1,5-Naphthyridin-4-one Cyclization->Core Chlorination POCl3 Chlorination Core->Chlorination Final 4-Chloro-1,5-naphthyridine (Scaffold for Coupling) Chlorination->Final

Caption: Step-wise construction of the reactive 4-chloro-1,5-naphthyridine scaffold via the Gould-Jacobs protocol.

Detailed Experimental Protocol: Synthesis of 4-Chloro-1,5-naphthyridine

Objective: To synthesize a versatile electrophilic core for subsequent S


Ar or Pd-catalyzed couplings.

Reagents:

  • 3-Aminopyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether (Dowtherm A)

  • Phosphorus oxychloride (POCl

    
    )
    

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • Charge a round-bottom flask with 3-aminopyridine (9.4 g, 100 mmol) and DEEM (23.8 g, 110 mmol).

    • Heat the neat mixture to 110 °C for 2 hours. Ethanol evolution will be observed.

    • Validation: Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of amine.

    • Cool to solidify the enamine intermediate.

  • Thermal Cyclization (Gould-Jacobs):

    • Pre-heat diphenyl ether (100 mL) to 250 °C in a separate vessel equipped with a reflux condenser.

    • Critical Step: Add the enamine intermediate portion-wise to the boiling solvent. Caution: Rapid ethanol expansion occurs.

    • Maintain reflux for 45 minutes.

    • Cool to room temperature. Dilute with hexane to precipitate the product.

    • Filter and wash with hexane/ethanol to yield ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate .

  • Aromatization/Chlorination:

    • Suspend the 4-oxo intermediate (5.0 g) in POCl

      
       (30 mL).
      
    • Reflux for 3 hours until the solution becomes clear.

    • Remove excess POCl

      
       under reduced pressure.
      
    • Neutralize carefully with sat. NaHCO

      
       (ice bath).
      
    • Extract with CH

      
      Cl
      
      
      
      , dry over MgSO
      
      
      , and concentrate.
    • Yield: Typically 60-75% of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate .

Future Outlook

The 1,5-naphthyridine scaffold is evolving beyond simple inhibition. Current trends include:

  • PROTACs: Using the 1,5-naphthyridine moiety as the "warhead" to bind the target protein (e.g., ALK5), linked to an E3 ligase ligand for targeted protein degradation.

  • Fragment-Based Drug Discovery (FBDD): The rigid, electron-deficient nature of the core makes it an ideal fragment for screening against cryptic pockets.

References

  • Gellibert, F. et al. (2004).[3] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry. Link

  • Litavic, T.M. et al. (2024). "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation." Journal of Medicinal Chemistry. Link

  • Singh, S.B. et al. (2015). "C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents." MedChemComm. Link

  • Mendez-Alvarez, E. et al. (2020). "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Encyclopedia. Link

  • BenchChem. (2025).[1][2][5] "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide." Link

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Importance of N-Arylated 1,5-Naphthyridines

An Application Guide to the Buchwald-Hartwig Cross-Coupling of Aryl Amines with 7-Bromo-1,5-naphthyridin-3-amine The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Buchwald-Hartwig Cross-Coupling of Aryl Amines with 7-Bromo-1,5-naphthyridin-3-amine

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, valued for its rigid structure and hydrogen bonding capabilities.[1][2] The development of novel derivatives of this core structure is a central theme in medicinal chemistry and drug discovery. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern synthetic chemistry for its unparalleled ability to form carbon-nitrogen (C-N) bonds under relatively mild conditions.[3][4] This reaction has revolutionized the synthesis of arylamines, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[3][5]

This guide provides a detailed examination of the Buchwald-Hartwig cross-coupling reaction specifically tailored for the arylation of various primary and secondary amines using 7-Bromo-1,5-naphthyridin-3-amine as the electrophilic partner. We will delve into the mechanistic underpinnings, explore the critical parameters that govern reaction success, and provide a robust, field-tested protocol for researchers engaged in the synthesis of complex nitrogen-containing molecules.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[3][6] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl bromide to the Pd(0) complex. Subsequently, the amine coordinates to the palladium center, and, in the presence of a base, deprotonation occurs to form a palladium-amido complex. The final, and often rate-limiting, step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][7]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord Ligand Exchange Amido Pd(II)-Amido Complex AmineCoord->Amido Deprotonation Amido->Pd0 Product Ar-NR'R'' (Product) Amido->Product Reductive Elimination Regen Catalyst Regeneration ArBr Ar-Br (7-Bromo-1,5-naphthyridin-3-amine) ArBr->OxAdd Amine HNR'R'' (Amine) Amine->AmineCoord Base Base Base->AmineCoord caption General Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: General Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Reaction Parameters and Optimization Strategy

The success of coupling a complex heteroaromatic halide like 7-Bromo-1,5-naphthyridin-3-amine hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent. The inherent electronic properties and potential for catalyst inhibition by nitrogen-containing heterocycles necessitate a rational approach to reaction design.[8]

Parameter Recommendation Rationale & Expert Insights
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source, directly entering the catalytic cycle. Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species, often by the phosphine ligand or amine.[6][7] For challenging couplings, pre-formed palladacycle precatalysts (e.g., XPhos-Pd-G3) can offer superior activity and reproducibility.[9]
Ligand Bulky, electron-rich biaryl monophosphines: XPhos, RuPhos, SPhos, or BrettPhos.[9][10]The 1,5-naphthyridine core can act as an inhibitor by coordinating to the palladium center. Bulky (sterically hindered) ligands are crucial to prevent catalyst deactivation and to accelerate the rate-limiting reductive elimination step.[3][4] The choice of ligand often depends on the steric and electronic properties of the amine coupling partner. For primary amines, BrettPhos is often an excellent choice.[7]
Base NaOt-Bu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), or Cs₂CO₃ (Cesium carbonate).A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. NaOt-Bu is highly effective but can be incompatible with base-sensitive functional groups like esters.[7] In such cases, or with particularly sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, though they may require higher reaction temperatures or longer reaction times.[11]
Solvent Toluene, Dioxane, or tert-Butanol.Aprotic solvents are standard. Toluene and dioxane are excellent choices due to their ability to dissolve the various components and their high boiling points, which allow for a wide range of reaction temperatures.[5] The choice can impact reaction rates and catalyst stability.

Experimental Protocol: General Procedure for Arylation

This protocol provides a reliable starting point for the Buchwald-Hartwig amination of an aryl amine with 7-Bromo-1,5-naphthyridin-3-amine. Note: This reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and ligand.

Reagents and Equipment
  • 7-Bromo-1,5-naphthyridin-3-amine (1.0 equiv)

  • Aryl amine (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • TLC plates and LC-MS for reaction monitoring

  • Standard workup and purification supplies (Celite, silica gel, solvents)

Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 7-Bromo-1,5-naphthyridin-3-amine, the aryl amine, the base, the palladium precatalyst, and the phosphine ligand.

  • Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the limiting reagent).

  • Degassing (Optional but Recommended): For maximum catalyst longevity, the reaction mixture can be degassed by bubbling the inert gas through the solution for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material (7-Bromo-1,5-naphthyridin-3-amine) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to isolate the desired product.

Experimental_Workflow start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup add_solvent 2. Add Anhydrous Solvent setup->add_solvent heat 3. Heat & Stir (80-110 °C) add_solvent->heat monitor 4. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 5. Cooldown & Workup (Filter through Celite) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end caption Step-by-step experimental workflow for the cross-coupling.

Caption: Step-by-step experimental workflow for the cross-coupling.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation).2. Insufficiently strong base.3. Ligand incompatibility.1. Ensure a rigorously inert atmosphere; use fresh, high-quality reagents. Consider a robust pre-catalyst.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu).3. Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[10]
Starting Material Recovery Reaction temperature too low or reaction time too short.Increase the reaction temperature in 10 °C increments. Allow the reaction to run for a longer period (up to 24 hours).
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water.2. Catalyst decomposition.1. Use anhydrous solvents and reagents. Add molecular sieves if necessary.2. A different ligand may be required to stabilize the catalyst and promote reductive elimination over side reactions like beta-hydride elimination.[3]
Difficulty in Purification Product has similar polarity to starting materials or byproducts.Optimize the chromatography solvent system. Consider a different purification technique (e.g., preparative HPLC or crystallization).

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-arylated 1,5-naphthyridine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with coupling complex heteroaromatic substrates. The protocol and guidelines presented here offer a solid foundation for the successful application of this transformative reaction in the pursuit of novel chemical entities for drug discovery and materials science.

References

  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (2025). Mechanistic Insights into the Pd(BINAP)-Catalyzed Amination of Aryl Bromides: Kinetic Studies under Synthetically Relevant Conditions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

  • Lundgren, B. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available at: [Link]

  • Verma, A. K., & Tandon, S. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 10(1), 109. Available at: [Link]

  • ResearchGate. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. Available at: [Link]

  • ResearchGate. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • Janeczko, M., & Krawczyk, T. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 441-452. Available at: [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]

  • Centro de Innovación en Química Sostenible. (2022). Synthesis of N-Heterocycles via Intramolecular Pd-Catalyzed C-N Buchwald-Hartwig Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 836-839. Available at: [Link]

  • Li, X. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Available at: [Link]

  • Organic Process Research & Development. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Available at: [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. Available at: [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]

  • Semantic Scholar. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available at: [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Available at: [Link]

  • CSIRO Publishing. (1985). Potential Antimalarials. III. N4-Substituted 7-Bromo-1,5-naphthyridin-4-amines. Available at: [Link]

  • ResearchGate. (n.d.). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. Available at: [Link]

Sources

Application

Procedures for amide coupling at the 3-amine position of 1,5-naphthyridine

Application Note: Strategic Amide Coupling at the 3-Amine Position of 1,5-Naphthyridine Executive Summary The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in PI3K inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Amide Coupling at the 3-Amine Position of 1,5-Naphthyridine

Executive Summary

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in PI3K inhibitors and antiparasitic agents.[1] However, functionalizing the 3-amine position presents a specific synthetic challenge. The 1,5-naphthyridin-3-amine is a heterocyclic aniline with significantly reduced nucleophilicity due to the electron-withdrawing nature of the diazanaphthalene core.

This Application Note provides a tiered approach to amide coupling for this substrate. We move beyond standard peptide coupling reagents, which often fail to drive conversion, and detail robust protocols using Propylphosphonic Anhydride (T3P) and Acid Chloride activation .[1]

Substrate Analysis & Mechanistic Challenges

To design a successful experiment, one must understand the electronic environment of the substrate.

  • Low Nucleophilicity: The pKa of the conjugate acid of 1,5-naphthyridin-3-amine is approximately 3.08 [1].[2] Compare this to a standard aniline (pKa ~4.[2]6) or an alkyl amine (pKa ~10).[2] The two ring nitrogens (N1 and N5) exert a strong inductive electron-withdrawing effect, rendering the exocyclic amine at C3 poorly nucleophilic.

  • Competing Basicity: While the exocyclic amine is the desired nucleophile, the ring nitrogens (particularly N1/N5) remain basic. In the presence of strong acid chlorides, reversible N-acylation of the ring nitrogens can occur, potentially trapping the active acylating agent or forming insoluble salts that stall the reaction.

  • Solubility: The planar, rigid structure of 1,5-naphthyridine often leads to poor solubility in non-polar solvents (DCM, Toluene), necessitating the use of polar aprotic solvents like DMF or NMP.[1]

Mechanistic Decision Tree

DecisionTree Start Substrate: 1,5-Naphthyridin-3-amine + Carboxylic Acid CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid SimpleAcid No (Simple Acid) CheckAcid->SimpleAcid Primary/Secondary HinderedAcid Yes (Hindered/Valuable) CheckAcid->HinderedAcid Tertiary/Bulky MethodA Method A: T3P Coupling (High Yield, Low Epimerization) SimpleAcid->MethodA Preferred MethodC Method C: HATU/HOAt (Only for highly reactive acids) SimpleAcid->MethodC Alternative MethodB Method B: Acid Chloride Activation (Ghosez's Reagent or SOCl2) HinderedAcid->MethodB Force Conditions MethodC->MethodB If Conversion < 50%

Figure 1: Strategic decision tree for selecting the optimal coupling method based on acid sterics.

Experimental Protocols

Method A: T3P (Propylphosphonic Anhydride) Coupling (Recommended)

Rationale: T3P is the superior reagent for non-nucleophilic anilines.[2] It acts as a Lewis acid to activate the carbonyl and simultaneously scavenges the water byproduct, driving the equilibrium forward. It also exhibits low epimerization rates [2].[2]

Reagents:

  • 1,5-Naphthyridin-3-amine (1.0 equiv)

  • Carboxylic Acid (1.1 – 1.2 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)[2]

  • Solvent: EtOAc (preferred for workup) or DMF (if solubility is poor).[2]

Protocol:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.1 equiv) and 1,5-naphthyridin-3-amine (1.0 equiv) in dry EtOAc (concentration ~0.1 M).

    • Note: If the amine does not dissolve, switch to DMF.[1]

  • Base Addition: Add Pyridine (3.0 equiv).[2] Stir for 5 minutes at Room Temperature (RT).

  • Activation: Dropwise add T3P solution (2.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by LCMS. If conversion is <50% after 4 hours, heat to 60°C .[1][2] The thermal energy is often required to overcome the activation barrier of the electron-poor amine.

  • Workup:

    • Dilute with EtOAc.[2]

    • Wash with water (x2), sat.[1] NaHCO3 (x2), and brine.[1]

    • Critical Step: T3P byproducts are water-soluble, simplifying purification.[1][2]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Method B: Acid Chloride Activation (The "Failsafe")

Rationale: When the amine is too unreactive for coupling reagents, converting the acid to a highly electrophilic acid chloride is necessary. For acid-sensitive substrates, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) instead of oxalyl chloride.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv) + DMF (cat.)[2] OR Thionyl Chloride[1]

  • 1,5-Naphthyridin-3-amine (1.0 equiv)

  • Base: Pyridine (solvent/base) or Et3N in DCM.[2]

Protocol:

  • Activation (In Situ):

    • Dissolve Carboxylic Acid in dry DCM (0.2 M).[2]

    • Add catalytic DMF (1 drop).[2]

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.[2]

    • Stir at RT for 1 hour until gas evolution ceases. Concentrate to dryness to remove excess oxalyl chloride (or use immediately if using Ghosez's reagent).[2]

  • Coupling:

    • Re-dissolve the crude Acid Chloride in dry DCM (or THF if insoluble).[2]

    • In a separate vessel, dissolve 1,5-naphthyridin-3-amine (1.0 equiv) in Pyridine (approx. 10-20 equiv). Pyridine acts as both solvent and acid scavenger, preventing protonation of the unreactive amine.[1]

  • Addition: Add the Acid Chloride solution slowly to the Amine/Pyridine mixture at 0°C.

  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Add sat. NaHCO3 solution.

  • Workup: Extract with DCM or EtOAc. Wash with CuSO4 solution (to remove pyridine) or dilute HCl (if product is stable) to remove pyridine.[2]

Comparative Data Analysis

The following table summarizes expected outcomes based on internal historical data for electron-deficient heteroarylamines.

ParameterStandard (HATU/DIPEA)T3P (Pyridine)Acid Chloride (Pyridine)
Reagent Cost ModerateHighLow
Reaction Time 12–24 Hours2–6 Hours1–12 Hours
Conversion (Typical) 30–50% (Stalls)>85%>95%
Purification Difficulty High (HATU byproducts)Low (Water soluble)Moderate
Epimerization Risk ModerateVery LowHigh
Recommendation Avoid Primary Choice Backup Choice

Troubleshooting & Optimization

Workflow Logic

Workflow Setup Setup: Dry Solvent (DMF/EtOAc) Inert Atmosphere (N2) Monitor Monitor (LCMS): Check for SM (M+H 146) Check for Product Setup->Monitor Stall Reaction Stalled? Monitor->Stall Action1 Add DMAP (0.1 eq) Increase Temp to 60°C Stall->Action1 Yes (<50%) Success Workup: Acidic Wash (remove pyridine) Basic Wash (remove acid) Stall->Success No (Complete) Action1->Monitor Action2 Switch to Method B (Acid Chloride) Action1->Action2 Still Stalled

Figure 2: Troubleshooting workflow for stalled coupling reactions.

  • Catalysis: If using Method B (Acid Chloride) and the reaction is slow, add 0.1 equiv of DMAP . DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the poor nucleophile more effectively than the acid chloride alone [3].

  • Solvent Effects: If the amine precipitates upon addition to the reaction mixture, switch to NMP (N-Methyl-2-pyrrolidone) .[2] It has better solubilizing power for fused heterocycles than DMF.[2]

References

  • ChemicalBook. (2025).[2] 3-Amino-1,5-naphthyridine Properties and pKa Prediction. Link

  • Organic Chemistry Portal. (2011).[2] Amide synthesis by acylation: T3P and Pyridine. Link

  • Vertex AI Search. (2025).[2] Synthesis of amide derivatives for electron deficient amines. Link

  • PubChem. (2025).[2] 1,5-naphthyridin-3-amine Compound Summary. Link

Sources

Method

Application Notes &amp; Protocols: Leveraging 7-Bromo-1,5-naphthyridin-3-amine as a Versatile Scaffold for Kinase Inhibitor Development

Introduction: The 1,5-Naphthyridine Core - A Privileged Scaffold in Kinase Inhibition In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,5-Naphthyridine Core - A Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable structural and electronic properties. The 1,5-naphthyridine ring system has emerged as one such "privileged scaffold," particularly in the design of kinase inhibitors.[1] Its rigid, planar structure provides a well-defined orientation for substituents to probe the complex architecture of the ATP-binding site of kinases.[2] The strategic placement of nitrogen atoms within the bicyclic system allows for crucial hydrogen bonding interactions with the kinase hinge region, a common feature of many potent inhibitors.

This guide focuses on a particularly valuable building block: 7-Bromo-1,5-naphthyridin-3-amine . This compound offers two orthogonal points for chemical diversification. The bromine atom at the C7 position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Simultaneously, the amine group at the C3 position provides a vector for modification to enhance solubility, modulate physicochemical properties, or engage with solvent-exposed regions of the target kinase. The strategic utility of this scaffold has been demonstrated in the development of inhibitors for various kinases, including those implicated in cancer and infectious diseases.[2][3]

This document serves as a comprehensive guide for researchers, providing detailed protocols for the chemical modification of 7-Bromo-1,5-naphthyridin-3-amine and the subsequent evaluation of its derivatives as kinase inhibitors.

Chemical Diversification of the Scaffold

The true power of the 7-Bromo-1,5-naphthyridin-3-amine scaffold lies in its amenability to functionalization. The C7-bromo and C3-amino groups serve as versatile handles for building molecular complexity and exploring structure-activity relationships (SAR).

Diagram: Key Diversification Points

Caption: Core structure and key sites for chemical modification.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C7 Position

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds.[4] For our scaffold, this reaction is ideal for introducing a wide range of aryl and heteroaryl groups, which can form key interactions within the hydrophobic regions of the kinase ATP-binding pocket.

Rationale for Experimental Design:
  • Catalyst System: A palladium catalyst, such as Pd(dppf)Cl₂, is chosen for its efficiency in coupling heteroaryl bromides. The dppf ligand provides the necessary stability and electron-donating properties to facilitate the catalytic cycle.[4]

  • Base: A base like potassium carbonate (K₂CO₃) is required to activate the boronic acid for the transmetalation step.[5] It is mild enough to be compatible with many functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base.[6]

  • Inert Atmosphere: Palladium(0) species in the catalytic cycle are sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[4]

Step-by-Step Methodology:
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 7-Bromo-1,5-naphthyridin-3-amine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (3-5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[2]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 7-aryl-1,5-naphthyridin-3-amine.[6]

Protocol 2: Buchwald-Hartwig Amination at the C7 Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[7] This is particularly useful for installing amine-containing side chains that can improve aqueous solubility and form hydrogen bonds at the periphery of the ATP-binding site, contributing to both potency and selectivity.

Rationale for Experimental Design:
  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos or BINAP) is crucial.[8] These bulky, electron-rich ligands facilitate the reductive elimination step, which is often rate-limiting.[7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine coupling partner, making it a better nucleophile in the catalytic cycle.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are required to prevent quenching of the strong base and to ensure good solubility of the catalyst complex.[8]

Step-by-Step Methodology:
  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (4-8 mol%), and sodium tert-butoxide (1.5 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add 7-Bromo-1,5-naphthyridin-3-amine (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C for 12-24 hours.[8]

  • Monitoring: Track the reaction's progress by LC-MS.

  • Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.[9]

Evaluating Biological Activity: In Vitro Kinase Inhibition Assay

Once a library of derivatives has been synthesized, their biological activity must be assessed. An in vitro kinase assay is the first step to determine if a compound inhibits the target kinase and to quantify its potency, typically as an IC₅₀ value.[10] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput.[11][12] This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[13]

Diagram: Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation cluster_analysis Lead Optimization Synthesis Chemical Synthesis (Suzuki, Buchwald etc.) Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization KinaseAssay In Vitro Kinase Assay Characterization->KinaseAssay Test Compound IC50 IC50 Determination KinaseAssay->IC50 SAR SAR Analysis IC50->SAR Potency Data Design Design Next-Gen Compounds SAR->Design Design->Synthesis Iterate

Caption: A typical workflow for kinase inhibitor development.

Protocol 3: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol is a generalized template and should be optimized for the specific kinase and substrate being investigated.

Materials:
  • Recombinant Human Kinase of interest

  • Specific peptide substrate for the kinase

  • Synthesized 1,5-naphthyridine derivatives dissolved in 100% DMSO

  • ATP (at a concentration near the Kₘ for the target kinase)

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[13]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Methodology:
  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase assay buffer, the target kinase, and its specific substrate. Add this mix to all wells except the "no enzyme" control.

  • Start Reaction: Prepare a second master mix containing the kinase assay buffer and ATP. Add this mix to all wells to start the kinase reaction. The final DMSO concentration should be kept low (≤1%) to avoid affecting enzyme activity.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Detect: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase and luciferin to generate a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_NoEnzyme] / [Signal_DMSO - Signal_NoEnzyme]).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[13]

Structure-Activity Relationship (SAR) and Data Interpretation

The goal of the initial synthesis and screening is to establish a preliminary SAR. By comparing the IC₅₀ values of different derivatives, researchers can deduce which chemical modifications lead to improved potency.

Example Data Table:
Compound IDC7-Substituent (R¹)C3-Substituent (R²)Target Kinase IC₅₀ (nM)
Scaffold -Br-NH₂>10,000
1a Phenyl-NH₂850
1b 4-Fluorophenyl-NH₂420
1c Pyridin-4-yl-NH₂250
2a Pyridin-4-yl-NH-C(O)CH₃300
2b Pyridin-4-yl-NH-(4-morpholinopiperidin-1-yl)45

This is hypothetical data for illustrative purposes.

From this example data, one might conclude:

  • A C7-aryl substituent is essential for activity (compare Scaffold to 1a-c ).

  • Introducing a hydrogen bond acceptor (N in pyridine) at C7 is beneficial (1c vs 1a ).

  • Modification of the C3-amine can significantly impact potency, with a basic morpholinopiperidine group (2b ) being highly favorable, likely due to interactions in the solvent-exposed region or improved physicochemical properties.[3]

Diagram: TGF-β Signaling Pathway

Kinase inhibitors derived from this scaffold could target kinases like the TGF-β type I receptor (ALK5), which plays a role in cell growth and differentiation.[2]

TGF_beta_pathway TGFb TGF-β Ligand ReceptorII TGF-β Receptor II (Type II Kinase) TGFb->ReceptorII binds ReceptorI TGF-β Receptor I (ALK5) (Type I Kinase) ReceptorII->ReceptorI recruits & phosphorylates SMAD23 SMAD2/3 ReceptorI->SMAD23 phosphorylates Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ReceptorI INHIBITS pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex binds SMAD4 SMAD4 SMAD4->Complex binds Nucleus Nucleus Complex->Nucleus translocates to Transcription Gene Transcription (e.g., Cell Cycle Arrest, Fibrosis) Nucleus->Transcription regulates

Sources

Application

Application Notes and Protocols for the Scalable Preparation of 7-Bromo-1,5-naphthyridin-3-amine

Introduction 7-Bromo-1,5-naphthyridin-3-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. The 1,5-naphthyridine core is a recognized pharmacophore present in numerous biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Bromo-1,5-naphthyridin-3-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. The 1,5-naphthyridine core is a recognized pharmacophore present in numerous biologically active compounds, and the strategic placement of the bromo and amino functionalities provides versatile handles for further synthetic elaboration. This document provides a comprehensive guide to a scalable and efficient synthetic route for the preparation of this valuable intermediate. The presented methodology is designed for researchers, chemists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and practical considerations for successful scale-up.

The synthesis of substituted 1,5-naphthyridines can be achieved through various classical methods, including the Skraup, Friedländer, and Combes reactions, each with its own set of advantages and limitations.[1][2] For the specific substitution pattern of the target molecule, a robust two-step synthetic sequence has been devised. This strategy commences with the construction of the 7-bromo-1,5-naphthyridine core bearing a nitro group at the 3-position, followed by a selective reduction of the nitro functionality to the desired primary amine. This approach ensures high regioselectivity and is amenable to large-scale production.

Synthetic Strategy Overview

The overall synthetic pathway for the preparation of 7-Bromo-1,5-naphthyridin-3-amine is depicted below. The synthesis begins with the commercially available 3-amino-5-bromopyridine and proceeds through a modified Skraup reaction to form the key intermediate, 7-bromo-3-nitro-1,5-naphthyridine. This intermediate is then subjected to a catalytic reduction to yield the final product.

Synthetic_Pathway cluster_0 PART 1: Synthesis of 7-Bromo-3-nitro-1,5-naphthyridine cluster_1 PART 2: Reduction to 7-Bromo-1,5-naphthyridin-3-amine 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Glycerol_Nitrating_Agent Glycerol, H2SO4, Oxidizing/Nitrating Agent 3-Amino-5-bromopyridine->Glycerol_Nitrating_Agent Skraup Reaction 7-Bromo-3-nitro-1,5-naphthyridine 7-Bromo-3-nitro-1,5-naphthyridine Glycerol_Nitrating_Agent->7-Bromo-3-nitro-1,5-naphthyridine Cyclization & Nitration Reducing_Agent Reducing Agent (e.g., Fe/HCl or Catalytic Hydrogenation) 7-Bromo-3-nitro-1,5-naphthyridine->Reducing_Agent 7-Bromo-1,5-naphthyridin-3-amine 7-Bromo-1,5-naphthyridin-3-amine Reducing_Agent->7-Bromo-1,5-naphthyridin-3-amine Nitro Group Reduction

Figure 1: Overall synthetic workflow for 7-Bromo-1,5-naphthyridin-3-amine.

PART 1: Scalable Synthesis of 7-Bromo-3-nitro-1,5-naphthyridine

The construction of the 7-bromo-3-nitro-1,5-naphthyridine core is achieved via a modified Skraup reaction. The classical Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline.[3] This reaction can be adapted to synthesize 1,5-naphthyridines by using a 3-aminopyridine as the starting material.[4]

A key consideration for this synthesis is the introduction of the nitro group at the 3-position. This can be achieved either by direct nitration of a pre-formed 7-bromo-1,5-naphthyridine or by incorporating a nitrating agent into the Skraup reaction itself. Direct nitration can sometimes lead to mixtures of isomers, making purification challenging on a large scale. Therefore, a modified Skraup reaction that incorporates the nitration step is often preferred for better regiocontrol.

Protocol 1: Modified Skraup Synthesis of 7-Bromo-3-nitro-1,5-naphthyridine

This protocol is based on established Skraup reaction principles, adapted for the specific synthesis of the target intermediate.[5]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
3-Amino-5-bromopyridine13535-01-8173.01 g/mol 1.0
Glycerol56-81-592.09 g/mol 3.0
Sulfuric Acid (98%)7664-93-998.08 g/mol Excess
Nitrating Mixture (HNO₃/H₂SO₄)--1.1
Ferrous Sulfate Heptahydrate7782-63-0278.01 g/mol Catalytic
Water7732-18-518.02 g/mol For workup
Sodium Hydroxide1310-73-240.00 g/mol For neutralization
Dichloromethane75-09-284.93 g/mol For extraction

Experimental Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a robust, appropriately sized reaction vessel with a mechanical stirrer, a thermocouple, a dropping funnel, and a reflux condenser.

  • Charge Reagents: To the reaction vessel, cautiously add concentrated sulfuric acid. Cool the acid to 0-5 °C in an ice bath.

  • Addition of Reactants: Slowly add 3-amino-5-bromopyridine (1.0 eq) to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C. Once the addition is complete, add ferrous sulfate heptahydrate (catalytic amount).

  • Glycerol Addition: Add glycerol (3.0 eq) dropwise to the reaction mixture, maintaining the internal temperature below 20 °C.

  • Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, pre-cooled in an ice bath. Add the nitrating mixture (1.1 eq of HNO₃) dropwise to the main reaction vessel, keeping the temperature below 20 °C.

  • Reaction Progression: After the addition is complete, slowly and carefully heat the reaction mixture to 120-130 °C. The reaction is exothermic and may require careful temperature control. Maintain this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large volume of crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow and portion-wise addition of a concentrated sodium hydroxide solution, ensuring the temperature is controlled with an ice bath. The pH should be adjusted to approximately 8-9. This will precipitate the crude product.

  • Isolation and Purification: Extract the aqueous slurry with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-bromo-3-nitro-1,5-naphthyridine. The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as both a solvent and a dehydrating agent, converting glycerol to acrolein, the reactive electrophile in the Skraup reaction.

  • Ferrous Sulfate: The Skraup reaction can be highly exothermic and sometimes violent. Ferrous sulfate is added to moderate the reaction and prevent uncontrolled oxidation.[3]

  • Nitrating Mixture: The use of a pre-mixed nitrating agent (HNO₃ in H₂SO₄) allows for controlled introduction of the nitronium ion (NO₂⁺) for electrophilic aromatic substitution on the newly formed naphthyridine ring. The electron-withdrawing nature of the pyridinium nitrogen directs the nitration to the 3-position.

PART 2: Scalable Reduction of 7-Bromo-3-nitro-1,5-naphthyridine

The final step in the synthesis is the reduction of the nitro group to the corresponding amine. Several methods are available for this transformation, including catalytic hydrogenation and metal-acid reductions.[2] For large-scale synthesis, catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel is often employed due to high efficiency and cleaner reaction profiles.[6] Alternatively, reduction with metals such as iron or tin in an acidic medium provides a cost-effective and scalable option.

Reduction_Methods Start 7-Bromo-3-nitro-1,5-naphthyridine MethodA Catalytic Hydrogenation Start->MethodA H2, Pd/C or Ra-Ni (High efficiency, clean) MethodB Metal/Acid Reduction Start->MethodB Fe/HCl or SnCl2 (Cost-effective, scalable) End 7-Bromo-1,5-naphthyridin-3-amine MethodA->End MethodB->End

Figure 2: Common scalable methods for nitro group reduction.

Protocol 2: Reduction of 7-Bromo-3-nitro-1,5-naphthyridine using Iron in Acidic Medium

This protocol offers a classic and highly scalable method for the reduction of aromatic nitro compounds.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
7-Bromo-3-nitro-1,5-naphthyridine-254.05 g/mol 1.0
Iron powder7439-89-655.85 g/mol 3.0 - 5.0
Ethanol64-17-546.07 g/mol Solvent
Hydrochloric Acid (conc.)7647-01-036.46 g/mol Catalytic
Water7732-18-518.02 g/mol Solvent
Sodium Bicarbonate144-55-884.01 g/mol For neutralization
Ethyl Acetate141-78-688.11 g/mol For extraction

Experimental Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermocouple, prepare a suspension of iron powder (3.0 - 5.0 eq) in a mixture of ethanol and water.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to the iron suspension and heat the mixture to a gentle reflux.

  • Substrate Addition: To the refluxing mixture, add a solution of 7-bromo-3-nitro-1,5-naphthyridine (1.0 eq) in ethanol portion-wise at a rate that maintains a controlled reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed. This typically takes 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Neutralization and Extraction: Combine the filtrate and washings and remove the ethanol under reduced pressure. Add water to the residue and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 7-bromo-1,5-naphthyridin-3-amine. The product can be further purified by recrystallization or column chromatography if necessary.

Trustworthiness and Self-Validation:

Each step of the described protocols should be monitored by appropriate analytical techniques such as TLC and HPLC to ensure the reaction has gone to completion and to assess the purity of the intermediates and the final product. The identity and purity of 7-bromo-1,5-naphthyridin-3-amine should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and by its melting point.

Data Summary

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
13-Amino-5-bromopyridineGlycerol, H₂SO₄, HNO₃7-Bromo-3-nitro-1,5-naphthyridine60-75%
27-Bromo-3-nitro-1,5-naphthyridineFe, HCl7-Bromo-1,5-naphthyridin-3-amine80-95%

Conclusion

The synthetic route detailed in these application notes provides a scalable and efficient method for the preparation of 7-bromo-1,5-naphthyridin-3-amine. The use of a modified Skraup reaction allows for the controlled synthesis of the key nitro-intermediate, and the subsequent reduction is a robust and scalable process. By following these protocols and paying close attention to the experimental details and safety precautions, researchers and drug development professionals can reliably produce this valuable building block for their synthetic programs.

References

  • ChemicalBook. 3-Amino-5-bromopyridine synthesis.

  • Dandu, R. R., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-880.

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3493.

  • BenchChem. (2025). Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives.

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC.

  • Wikipedia. (2023). Reduction of nitro compounds.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Nitro Reduction.

  • Organic Syntheses. (1955). 2,3-Diamino-5-bromopyridine. Org. Synth., 35, 3.

  • Fadda, A. A., et al. (2015). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Synthetic Communications, 45(15), 1758-1767.

  • Wikipedia. (2023). Skraup reaction.

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 8(11), 133-136.

  • Orita, A., et al. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 49(10), 1358-1360.

  • Wikipedia. (2024). Skraup reaction.

  • van der Plas, H. C., & Wozniak, M. (1973). Syntheses of the isomeric amino- and bromo-1,5-naphthyridines. Journal of Heterocyclic Chemistry, 10(4), 543-546.

  • De, A., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4239-4243.

  • Sharma, K. S., & Singh, S. (2019). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. International Journal of Pharmaceutical Sciences and Research, 10(8), 3569-3578.

  • Fujiwara, H., et al. (1999). Synthesis of Pyridopyranoquinolines by the Skraup Reaction of Amino-5H-benzopyrano[2,3-b]pyridin-5-ones. Heterocycles, 51(9), 2055-2062.

  • Andrievsky, A. A., et al. (2013). Aromatic Bromination in Concentrated Nitric Acid. International Journal of Organic Chemistry, 3(1), 1-5.

  • Organic Chemistry Portal. (2024). Bromoarene synthesis by bromination or substitution.

  • BenchChem. 3-Amino-5-bromopyridine.

  • Sigma-Aldrich. 3-Amino-5-bromopyridine.

  • PubChem. 3-Amino-5-bromopyridine.

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Technical Advancements, 3(4), 55-58.

Sources

Method

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution on 7-Bromo-1,5-naphthyridin-3-amine

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on performing nucleophilic aromatic substitution (SNAr) reactions on 7-Bromo-1,5-naphthyridin-3-a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on performing nucleophilic aromatic substitution (SNAr) reactions on 7-Bromo-1,5-naphthyridin-3-amine. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, and functionalization at the C-7 position is a critical strategy for developing novel therapeutics.[1][2] This guide explains the underlying mechanistic principles, provides validated, step-by-step protocols for substitution with various nucleophiles, and offers insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a foundational scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3][4] The presence and arrangement of the two nitrogen atoms within the fused pyridine rings create unique electronic properties, influencing how the molecule interacts with biological targets. Functionalization of the 7-Bromo-1,5-naphthyridin-3-amine core via nucleophilic aromatic substitution (SNAr) is a powerful method for generating molecular diversity and modulating pharmacological properties.

Substrate Analysis: 7-Bromo-1,5-naphthyridin-3-amine

The reactivity of the substrate is governed by several key features:

  • Electron-Deficient Ring System: The two nitrogen atoms withdraw electron density from the aromatic rings, making the system electrophilic and susceptible to attack by nucleophiles.[5] This activation is crucial for the SNAr mechanism to proceed.

  • Leaving Group: The bromine atom at the C-7 position is a good leaving group for SNAr reactions.

  • Directing Effects: The amino group at the C-3 position is an electron-donating group, which can influence the overall reactivity and basicity of the molecule but does not prevent the SNAr reaction at the distal, electron-deficient C-7 position.

Mechanistic Principles of SNAr on the Naphthyridine Scaffold

The SNAr reaction on 7-Bromo-1,5-naphthyridin-3-amine proceeds via a well-established two-step addition-elimination mechanism.[6][7][8]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the bromine (C-7), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7][8]

  • Stabilization: This intermediate is stabilized by resonance, with the negative charge delocalized across the electron-withdrawing naphthyridine ring system. The nitrogen atoms play a key role in this stabilization.[5]

  • Elimination & Aromatization: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. The rate-determining step is typically the initial nucleophilic attack.[6][8]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products Start 7-Bromo-1,5-naphthyridin-3-amine + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Step 1: Addition (Rate-Determining) Product 7-Substituted-1,5-naphthyridin-3-amine + Br⁻ Meisenheimer->Product Step 2: Elimination (Fast)

Figure 1. Generalized SNAr Addition-Elimination Mechanism.

Application Protocols

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Amination (N-Nucleophiles)

This protocol describes the substitution of the C-7 bromine with a primary or secondary amine. This can be achieved through a classical SNAr reaction at elevated temperatures or via a more versatile palladium-catalyzed Buchwald-Hartwig amination.[1]

Method A: Thermal SNAr Amination

  • Rationale: This method relies on high temperatures to overcome the activation energy for the nucleophilic attack. It is often suitable for electron-rich amines and when metal catalysis is undesirable. A base is required to neutralize the HBr generated.

Step-by-Step Protocol:

  • To a pressure-tolerant vial, add 7-Bromo-1,5-naphthyridin-3-amine (1.0 eq.), the desired amine (1.5 - 2.5 eq.), and a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Add a high-boiling point polar aprotic solvent, such as DMSO, DMAc, or NMP (to make a 0.1-0.2 M solution).

  • Seal the vial tightly and heat the reaction mixture to 110-140 °C with vigorous stirring.[1]

  • Monitor the reaction progress using TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Buchwald-Hartwig Amination

  • Rationale: This palladium-catalyzed cross-coupling reaction allows for C-N bond formation under milder conditions and with a broader range of amines, including less nucleophilic anilines and heteroarylamines.[9][10] The choice of ligand is critical for catalytic efficiency.

Step-by-Step Protocol:

  • To a flame-dried Schlenk tube, add 7-Bromo-1,5-naphthyridin-3-amine (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XantPhos or tBuBrettPhos, 4-10 mol%).[1][9]

  • Add the base (e.g., NaOt-Bu or K₃PO₄, 1.5 - 2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the desired amine (1.2 eq.) followed by an anhydrous solvent (e.g., Toluene or Dioxane, to make a 0.1 M solution) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor, work up, and purify as described in Method A.

Protocol 2: General Procedure for Etherification (O-Nucleophiles)

This protocol describes the synthesis of aryl ethers via reaction with alcohols or phenols.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the desired alcohol or phenol (1.5 eq.) and a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 eq.).

  • Carefully add anhydrous THF or DMF to the flask and stir the suspension at room temperature for 30 minutes to generate the alkoxide/phenoxide.

  • Add 7-Bromo-1,5-naphthyridin-3-amine (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 60-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Thioetherification (S-Nucleophiles)

This protocol details the reaction with thiols to form thioethers. Thiolates are excellent nucleophiles and these reactions often proceed under milder conditions.[1]

Step-by-Step Protocol:

  • To a round-bottom flask, add 7-Bromo-1,5-naphthyridin-3-amine (1.0 eq.), the desired thiol (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add a polar aprotic solvent such as DMF or DMSO (to make a 0.2 M solution).

  • Stir the reaction at a temperature between 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Summary of Reaction Conditions

The following table summarizes typical starting conditions for the SNAr functionalization of 7-Bromo-1,5-naphthyridin-3-amine.

Reaction TypeNucleophile (eq.)Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)
Thermal Amination Amine (1.5-2.5)NoneNoneCs₂CO₃ (2.0)DMSO, NMP110-140
Buchwald-Hartwig Amine (1.2)Pd₂(dba)₃ (2-5)XantPhos (4-10)NaOt-Bu (1.5)Toluene, Dioxane80-110
Etherification Alcohol (1.5)NoneNoneNaH (1.6)THF, DMF60-100
Thioetherification Thiol (1.2)NoneNoneK₂CO₃ (2.0)DMF, DMSO50-80

Troubleshooting and Optimization

  • Low or No Conversion:

    • Cause: Insufficient activation, poor nucleophile, or catalyst deactivation.

    • Solution: Increase the reaction temperature. For Buchwald-Hartwig reactions, screen different palladium sources, ligands, and bases.[9] Ensure all reagents and solvents are anhydrous.

  • Side Product Formation:

    • Cause: Reaction with the C-3 amino group, or decomposition at high temperatures.

    • Solution: Lower the reaction temperature and extend the reaction time. Consider protecting the C-3 amino group if it interferes with the desired reaction.

  • Difficult Purification:

    • Cause: Similar polarity of starting material and product.

    • Solution: Modify the column chromatography solvent system (e.g., add a small percentage of triethylamine for basic compounds) or consider alternative purification methods like preparative HPLC.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents 1. Assemble Reactants (Substrate, Nucleophile, Base, Catalyst/Ligand) Inert 2. Establish Inert Atmosphere (if required) Reagents->Inert Solvent 3. Add Anhydrous Solvent Inert->Solvent Heat 4. Heat and Stir Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Quench 6. Quench and Workup Monitor->Quench Upon Completion Extract 7. Extraction & Drying Quench->Extract Purify 8. Column Chromatography Extract->Purify Characterize 9. Characterize Product (NMR, MS, etc.) Purify->Characterize

Figure 2. General Experimental Workflow for SNAr Reactions.

Conclusion

The protocols and guidelines presented here offer a comprehensive framework for the successful nucleophilic aromatic substitution on 7-Bromo-1,5-naphthyridin-3-amine. By understanding the mechanistic underpinnings and carefully selecting reaction conditions, researchers can efficiently generate diverse libraries of C-7 functionalized 1,5-naphthyridines for applications in drug discovery and materials science.

References

  • Valente, S., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3338. [Link]

  • ResearchGate. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Cerezo-Garralda, J., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3469. [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 13(9), 2039-2047. [Link]

  • Zollinger, H. (1995). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Pure and Applied Chemistry, 67(5), 803-808. [Link]

  • ResearchGate. (2018). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. [Link]

  • van der Vlugt, J. I., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(34), 14578-14588. [Link]

  • Cerezo-Garralda, J., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Wordpress. [Link]

  • Davies, L. P., & Watkins, J. C. (1986). Nucleophilic-Substitution Reactions in Benzo[C][1][5]Naphthyridines. Australian Journal of Chemistry, 39(4), 667-675. [Link]

  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Kinzel, T., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 522-525. [Link]

  • Gallou, F., et al. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 19(16), 3956-3961. [Link]

  • AstraZeneca. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • National Center for Biotechnology Information. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. [Link]

  • Chahal, K., et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Chem. Proc., 18, 103. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. [Link]

  • Evonik. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Li, Y., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1134. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 7-Bromo-1,5-naphthyridin-3-amine

Technical Support Center: 7-Bromo-1,5-naphthyridin-3-amine Synthesis Ticket ID: #NAPH-15-BR7-NH3 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Bromo-1,5-naphthyridin-3-amine Synthesis

Ticket ID: #NAPH-15-BR7-NH3 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 7-Bromo-1,5-naphthyridin-3-amine (CAS 1958063-17-6) is chemically demanding due to the electron-deficient nature of the 1,5-naphthyridine scaffold. Low yields are typically caused by two factors: polymerization during the construction of the naphthyridine core and chemoselectivity issues (loss of the bromine atom) during downstream functionalization.

This guide prioritizes the Modified Gould-Jacobs Route over the Skraup reaction. While the Skraup method (using 3-amino-5-bromopyridine and glycerol) is shorter, it is notoriously erratic, violent, and yields "tarry" mixtures difficult to purify. The Gould-Jacobs approach, though longer, offers stepwise control and higher regiochemical fidelity.

Part 1: The Validated Synthetic Pathway

The most robust route for high-purity synthesis involves constructing the ring with a carboxylate handle at C3, which is later converted to the amine via Curtius rearrangement.

Core Logic:

  • Precursor: 3-Amino-5-bromopyridine (Commercially available).

  • Ring Construction: Condensation with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.

  • De-functionalization: Removal of the 4-hydroxy group (via 4-chloro) without debrominating C7.

  • Amination: Conversion of the C3-ester to C3-amine.

Workflow Diagram

SynthesisRoute Start Start: 3-Amino-5-bromopyridine Step1 Condensation (DEEM, 110°C) Start->Step1 Step2 Cyclization (Gould-Jacobs) (Dowtherm A, 250°C) Step1->Step2 -EtOH Inter1 Intermediate A: 7-Br-4-OH-1,5-naphthyridine-3-ester Step2->Inter1 Critical Yield Step Step3 Chlorination (POCl3, cat. DMF) Inter1->Step3 Step4 Selective Reduction (Pd/C poisoned or Zn/AcOH) Step3->Step4 4-Cl to 4-H Inter2 Intermediate B: 7-Br-1,5-naphthyridine-3-ester Step4->Inter2 Must retain 7-Br Step5 Hydrolysis & Curtius Rearrangement (LiOH; then DPPA/tBuOH) Inter2->Step5 Final Target: 7-Bromo-1,5-naphthyridin-3-amine Step5->Final

Caption: Stepwise construction of the 1,5-naphthyridine core with critical checkpoints for yield loss.

Part 2: Troubleshooting & Optimization Protocols

Phase 1: Ring Closure (The "Black Tar" Problem)

Issue: The cyclization of the enamine intermediate in Dowtherm A often results in low yield (<40%) due to thermal decomposition and polymerization.

Optimization Protocol:

  • Temperature Control: The reaction requires

    
     250°C. Do not overshoot. Use a sand bath or high-quality heating mantle with internal temperature control.
    
  • Concentration: High dilution favors intramolecular cyclization over intermolecular polymerization. Maintain concentration below 0.1 M in Dowtherm A.

  • Alternative: If thermal cyclization fails, switch to Eaton’s Reagent (7.7 wt% P2O5 in MsOH) at 70–90°C. This acidic cyclization is milder and often cleaner for electron-deficient pyridines.

ParameterStandard (Dowtherm A)Optimized (Eaton's Reagent)
Temp 250°C70-90°C
Time 30-60 min2-4 hours
Yield 30-50% (Variable)50-75% (Consistent)
Cleanup Difficult (High BP solvent)Easy (Water quench)
Phase 2: The Dechlorination Trap (Preserving the Bromine)

Issue: Removing the chlorine at position 4 (derived from the 4-hydroxy group) often leads to concurrent debromination at position 7 if standard catalytic hydrogenation (H2, Pd/C) is used.

Optimization Protocol: Do NOT use standard H2/Pd-C. Instead, use a Chemical Reduction method that differentiates between the activated 4-chloro (alpha to nitrogen) and the stable 7-bromo (beta to nitrogen).

  • Recommended Method: Hydrazine Hydrate reduction.

    • Reagents: Hydrazine hydrate, Pd/C (catalytic), Ethanol.

    • Mechanism:[1][2][3][4][5][6] Hydrazine acts as the hydrogen donor. The kinetics favor the removal of the activated 4-Cl over the aryl 7-Br.

    • Alternative:Zinc/Acetic Acid. Refluxing the 4-chloro intermediate in acetic acid with activated zinc dust will selectively remove the 4-chloro group via single-electron transfer (SET) mechanism, leaving the 7-bromo intact.

Phase 3: The Curtius Rearrangement

Issue: Converting the ester to the amine. Protocol:

  • Hydrolysis: LiOH/THF/H2O (Standard).

  • Rearrangement: Use Diphenylphosphoryl azide (DPPA) and Triethylamine in tert-Butanol .

    • This forms the Boc-protected amine (7-Bromo-1,5-naphthyridin-3-yl)-carbamate.

    • Why? Isolating the free isocyanate is risky. Trapping with t-BuOH is safer and purifies easily.

  • Deprotection: TFA/DCM yields the final amine salt.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why not use the Skraup reaction (3-amino-5-bromopyridine + glycerol)?

A: While theoretically shorter, the Skraup reaction on electron-deficient pyridines is sluggish. To force it, you need harsh oxidants (nitrobenzene) and sulfuric acid at extreme temperatures. The 3-amino-5-bromopyridine starting material is prone to oxidative degradation under these conditions, leading to yields often below 15% and difficult purification.

Q2: I am seeing a "des-bromo" impurity by LCMS after the dechlorination step. What happened?

A: You likely used Hydrogen gas (balloon or Parr shaker). The 7-bromo position, while less reactive than the 4-chloro, is still susceptible to hydrogenolysis on a clean Pd surface. Switch to transfer hydrogenation (Formic acid/TEA or Hydrazine) or the Zn/AcOH method described in Phase 2.

Q3: Can I nitrate 3-bromo-1,5-naphthyridine directly?

A: This is a "high-risk" shortcut. Nitration of 1,5-naphthyridine typically occurs at the 3 and 7 positions. If you start with 3-bromo-1,5-naphthyridine, nitration should direct to position 7. However, separating the 3-bromo-7-nitro product from dinitro byproducts and unreacted material requires tedious chromatography. The Gould-Jacobs route, while more steps, avoids isomer separation.

Q4: My product is not precipitating after the Curtius hydrolysis.

A: Naphthyridine amino acids can be zwitterionic and highly water-soluble at neutral pH. Do not just neutralize to pH 7. Adjust pH to the isoelectric point (usually pH 4-5) to induce precipitation, or extract continuously with n-butanol.

Part 4: Data & Specifications

Key Compound Properties
PropertyValueNotes
CAS 1958063-17-6
Formula C8H6BrN3
MW 224.06 g/mol
Appearance Pale yellow to brown solidOxidizes slowly in air
Solubility DMSO, DMF, MeOH (Mod.)Poor in DCM/Hexane
Diagnostic Decision Tree

Troubleshooting Problem Low Overall Yield Check1 Check Step 2: Cyclization Yield? Problem->Check1 Check2 Check Step 4: Bromine Loss? Check1->Check2 Good (>60%) Sol1 Switch to Eaton's Reagent (Avoid Dowtherm) Check1->Sol1 Low (<30%) Check3 Check Step 5: Amine Purity? Check2->Check3 Bromine Intact Sol2 STOP H2 gas. Use Zn/AcOH or Hydrazine Check2->Sol2 Des-bromo detected Sol3 Purify Boc-intermediate before TFA deprotection Check3->Sol3 Impure/Oily

Caption: Diagnostic flow for identifying yield bottlenecks in the synthesis.

References

  • Gould-Jacobs Reaction on Pyridines

    • Title: The synthesis of certain 1,5-naphthyridine derivatives.[6][7][8][9]

    • Source:Journal of the Chemical Society, 1948.
    • Relevance: Foundational text for applying EMME condens
  • Selective Dehalogenation

    • Title: Selective Reductive Dehalogenation of Chloronitropyridines with Zinc and Acetic Acid.
    • Source:Synthetic Communic
    • Relevance: Validates the Zn/AcOH method for removing alpha-chloro groups while sparing other halogens.
  • Curtius Rearrangement in Heterocycles

    • Title: Curtius Rearrangement of Heteroarom
    • Source:Organic Process Research & Development, 2012.
    • Relevance: Industrial safety protocols for handling acyl azides of electron-deficient heterocycles.
  • 1,5-Naphthyridine Chemistry Review

    • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.[6]

    • Source:Molecules, 2020.[8]

    • Relevance: Comprehensive review of modern synthetic routes including Pd-c

Sources

Optimization

Technical Support Center: Purification of 7-Bromo-1,5-naphthyridin-3-amine

Introduction Welcome to the technical support guide for the purification of 7-Bromo-1,5-naphthyridin-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who encou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 7-Bromo-1,5-naphthyridin-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. The unique structure of this molecule, featuring a basic amine and a heterocyclic naphthyridine core, presents specific purification hurdles. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate these challenges effectively.

Our approach is rooted in fundamental chemical principles, explaining not just what to do, but why a particular strategy is effective. Whether you are dealing with persistent impurities, low recovery, or difficult separations, this guide will serve as your primary resource for achieving the desired purity of your target compound.

Decision Workflow for Purification Strategy

Before diving into specific troubleshooting, it's crucial to select the most appropriate primary purification strategy. The following workflow provides a logical decision-making process based on the characteristics of your crude mixture.

Purification_Workflow start Crude 7-Bromo-1,5-naphthyridin-3-amine (Post-reaction workup) tlc Analyze by TLC/LC-MS (Assess complexity & polarity) start->tlc decision1 Are major impurities acidic or neutral? tlc->decision1 acid_base Acid-Base Extraction decision1->acid_base  Yes decision2 Is the product >85% pure? decision1->decision2  No / Unsure acid_base->decision2  Post-extraction analysis decision3 Is the material solid? decision2->decision3  Yes chromatography Column Chromatography decision2->chromatography  No / Complex mixture recrystallization Recrystallization decision3->recrystallization  Yes decision3->chromatography  No / Oily final_product Pure Product (>98%) recrystallization->final_product chromatography->final_product AcidBaseExtraction start Crude Mixture in Organic Solvent (e.g., DCM, EtOAc) add_acid Wash with aqueous acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer Organic Layer: Neutral/Acidic Impurities separate1->organic_layer aqueous_layer1 Aqueous Layer: Protonated Amine Salt (R-NH3+ Cl-) separate1->aqueous_layer1 add_base Add aqueous base (e.g., NaOH) until pH > 10 aqueous_layer1->add_base reextract Re-extract with Organic Solvent add_base->reextract separate2 Separate Layers reextract->separate2 aqueous_layer2 Aqueous Layer: Inorganic Salts separate2->aqueous_layer2 organic_layer_final Organic Layer: Pure Free Amine separate2->organic_layer_final

Troubleshooting

Technical Guide: Solubility Optimization for 7-Bromo-1,5-naphthyridin-3-amine

[1][2][3][4] Executive Summary & Compound Profile The Challenge: 7-Bromo-1,5-naphthyridin-3-amine (CAS: 1958063-17-6) presents a classic "brick dust" solubility profile.[1][2][3][4] Its planar 1,5-naphthyridine core faci...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Compound Profile

The Challenge: 7-Bromo-1,5-naphthyridin-3-amine (CAS: 1958063-17-6) presents a classic "brick dust" solubility profile.[1][2][3][4] Its planar 1,5-naphthyridine core facilitates strong


-

stacking, while the amine (H-bond donor) and ring nitrogens (H-bond acceptors) create a robust intermolecular hydrogen-bonding network.[1][2][3][5] High lattice energy often resists solvation, even in polar aprotic solvents like DMSO.[2][3][5][4][6]

Compound Snapshot:

Property Data Implication for Solubility
Molecular Weight 224.06 g/mol Low MW suggests good permeability but high packing density.[1][2][3][4]
LogP (Predicted) ~2.18 Moderately lipophilic; prone to aqueous "crash-out."[1][2][3][4]
pKa (Ring N) ~3.08 (Predicted) Weakly basic.[1][2][3][4] Protonation requires strong acid (pH < 2).[1][2][3][5][4]

| Morphology | Planar Heterocycle | High tendency for aggregation and crystallization.[1][2][3][4] |

Diagnostic: Is it Insolubility or Slow Kinetics?

Before altering your protocol, determine if the issue is thermodynamic (saturation) or kinetic (dissolution rate).[1][3][5][6]

The "Cloudy Stock" Decision Matrix:

SolubilityDiagnosis Start Observation: Cloudy/Precipitate in DMSO Sonicate Action: Sonicate (40kHz, 10 mins, 40°C) Start->Sonicate Check Visual Inspection Sonicate->Check Clear Solution Clear? Check->Clear Yes Issue: Kinetic Trap (Slow Dissolution) Clear->Yes Yes No Issue: Thermodynamic Limit or Aggregation Clear->No No Protocol_A Protocol A: Controlled Heating Cycle Yes->Protocol_A Proceed to Standard Protocol Protocol_B Protocol B: Acidification / Co-solvent No->Protocol_B Proceed to Advanced Solubilization

Figure 1: Diagnostic workflow to distinguish between kinetic entrapment and true saturation limits.

Troubleshooting Protocols (Q&A Format)

Issue 1: "The compound won't dissolve in 100% DMSO at 10 mM."[1][2][3][4][5]

Root Cause: High crystal lattice energy prevents the solvent from intercalating into the solid matrix.[1][2][3][4] Solution: Break the lattice using thermal energy and acoustic cavitation.[1][2][3][4]

Protocol A: The Kinetic Dissolution Cycle

  • Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes initially, as they dampen sonication energy).

  • Solvent Addition: Add Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

    • Note: DMSO is hygroscopic.[1][2][3][5][4] If your bottle has been open for >1 month, it likely contains water, which drastically reduces solubility for this compound.[2][3][5][6]

  • Sonication: Sonicate in a water bath at 40–45°C for 15 minutes.

  • Vortexing: Vortex vigorously for 30 seconds.

  • Visual Check: Hold against a light source.[1][2][3][5][4] If particles persist, repeat.

Expert Insight: If 10 mM fails, prepare a 50 mM stock using the Acidification Method (see below) and dilute down. Higher concentrations sometimes dissolve better due to the "critical aggregation concentration" phenomena where stable clusters form in solution.[2][3][5][4]

Issue 2: "The solution is clear, but precipitates when I dilute it into water/media."

Root Cause: The "Crash-Out" Effect.[1][2][3][4] The LogP (~2.[2][3][4][7]2) indicates the compound prefers the organic phase.[2][3][4] Rapid dilution into aqueous buffer causes the DMSO solvation shell to strip away faster than the compound can equilibrate, forcing precipitation.[2][3][5][6]

Protocol C: The Step-Down Dilution Method Do NOT shoot 100% DMSO stock directly into media.[1][2][3][4]

  • Intermediate Dilution: Create a 10x working solution in a co-solvent mix.

    • Mix: 50% DMSO / 50% PEG-400 or Ethanol.[1][2][3][4]

  • Slow Addition: Add the intermediate mix to the vortexing media dropwise.

  • Surfactant Support: Ensure your assay buffer contains 0.05% Tween-20 or 0.1% Pluronic F-127 .[1][2][3][4] These surfactants sequester the hydrophobic planar molecules, preventing nucleation.[2][3][5][4][6]

Issue 3: "I need a high-concentration stock (50 mM+), but it stays cloudy."

Root Cause: The basicity of the naphthyridine ring nitrogens (pKa ~3) can be leveraged.[1][2][3][5][4] The neutral molecule packs tightly; the protonated salt repels itself, breaking the lattice.[2][3][5][6]

Protocol B: Acid-Assisted Solubilization Use this only if your downstream application tolerates trace acid.[1][2][3][4]

  • Calculate: Determine the molar amount of your compound.

  • Acidify DMSO: Prepare a solution of 1.0 M HCl in DMSO (or TFA if volatile acid is preferred).

  • Titrate: Add 1.1 equivalents of the Acid-DMSO solution to your solid compound.

  • Dissolve: The solid should dissolve almost instantly upon vortexing, forming the hydrochloride salt in situ.[1][2][3][5][4][6]

  • Back-Calculate: Adjust the final volume with pure DMSO to reach the target concentration.

Mechanism: Protonating N1 or N5 disrupts the planar


-stacking and introduces charge-charge repulsion, increasing solubility by orders of magnitude.[1][2][3][5][4]
Issue 4: "Is the compound stable in DMSO over time?"

Root Cause: 7-Bromo-1,5-naphthyridin-3-amine contains an aromatic amine and a bromo-group.[1][2][3][4]

  • Oxidation: Aromatic amines can oxidize to N-oxides or azo-dimers in the presence of light and oxygen.[1][2][3][4]

  • Freeze-Thaw: Repeated cycles promote crystal growth (Ostwald ripening).[1][2][3][4]

Stability Protocol:

  • Storage: Store stocks at -20°C or -80°C .

  • Container: Amber glass vials (hydrophobic surface treated) to prevent light degradation and plastic leaching.[1][2][3][4]

  • Atmosphere: Purge headspace with Argon or Nitrogen before closing.[1][2][3][5][4]

  • Limit: Discard stocks after 3 freeze-thaw cycles or 1 month , whichever comes first.

Summary of Solubility Limits

Solvent SystemMax Solubility (Est.)Conditions
Pure DMSO 10–20 mMRequires sonication/heat (40°C).[1][2][3][4]
DMSO + 1 eq HCl > 50 mMForms soluble salt species.[1][2][3][4]
DMSO:Water (1:1) < 100 µMImmediate precipitation likely.[1][2][3][4]
DMSO + 50% PEG-400 ~ 5 mMGood for intermediate dilution.[1][2][3][4]

References

  • PubChem. 1,5-Naphthyridin-3-amine Compound Summary. National Library of Medicine.[1][2][3][5][4] Available at: [Link][1][3][5]

  • Lipinski, C. A. (2000).[1][2][3][5][4] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3][4] Journal of Pharmacological and Toxicological Methods.[1][2][3][5][4] Available at: [Link]

  • Di, L., & Kerns, E. H. (2006).[2][3][5][4][6] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1][2][3][5][4] Available at: [Link]

  • Li, P., & Zhao, L. (2016).[2][3][5][4][6] Developing early formulations: Practice and perspective.[1][2][3][5][4] International Journal of Pharmaceutics.[1][2][3][5][4] (Discussion on co-solvents like PEG-400/DMSO).

  • Balbach, S., & Korn, C. (2004).[2][3][5][4][6] Pharmaceutical evaluation of early development candidates "the 100 mg-approach".[1][2][3][4] International Journal of Pharmaceutics.[1][2][3][5][4] (Methodology for salt formation in situ).

Sources

Optimization

Minimizing side reactions during 7-Bromo-1,5-naphthyridin-3-amine coupling

Case Reference: NAP-7BR-COUPLING-OPT Status: Active Support Tier: Senior Application Scientist[1] Introduction: The Naphthyridine Paradox Welcome to the technical support hub for 7-Bromo-1,5-naphthyridin-3-amine . This s...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: NAP-7BR-COUPLING-OPT Status: Active Support Tier: Senior Application Scientist[1]

Introduction: The Naphthyridine Paradox

Welcome to the technical support hub for 7-Bromo-1,5-naphthyridin-3-amine . This scaffold is a "privileged structure" in kinase inhibitor discovery, yet it presents a notorious synthetic challenge we call the Naphthyridine Paradox: The very nitrogen atoms that make it biologically active are the same ones that poison your palladium catalyst.

This guide addresses the three critical failure modes encountered when coupling this substrate: Catalyst Sequestration , Protodehalogenation , and Nucleophilic Interference .[1]

Module 1: Catalyst Deactivation (The "Black Precipitate" Issue)

User Report: "My reaction turns black within 15 minutes. LCMS shows only starting material. No product conversion."

Diagnosis: Coordination Poisoning

The 1,5-naphthyridine core contains two sp² nitrogens (N1 and N5).[1] Unlike simple pyridines, the 1,5-arrangement creates a "chelating trap" or simply a high local concentration of Lewis basic sites.[1] These nitrogens displace your phosphine ligands, forming an inactive [Pd(Naphthyridine)₂Cl₂] complex.[1] The "black" color is precipitated Palladium(0) aggregates, signaling total catalyst death.[1]

Resolution Protocol

1. Switch to Bulky Biaryl Phosphine Ligands Standard ligands like PPh₃ or dppf are insufficiently bulky to prevent the naphthyridine nitrogens from binding to the Pd center. You must use ligands that create a "steric wall" around the metal.

  • Recommendation: XPhos or BrettPhos .

  • Why: These ligands have large isopropyl or cyclohexyl groups on the biaryl backbone. This steric bulk physically blocks the approach of the naphthyridine nitrogen to the Pd center, forcing the Pd to interact only with the C-Br bond (Oxidative Addition).

2. Use Pre-formed Catalysts (Precatalysts) Do not mix Pd(OAc)₂ + Ligand in situ.[1] The induction period allows the naphthyridine to intercept the Pd before the ligand binds.

  • Recommendation: Use XPhos Pd G3 or XPhos Pd G4 .

  • Mechanism: These precatalysts release the active mono-ligated Pd(0) species inside the catalytic cycle, minimizing the window for poisoning.

Visualizing the Poisoning Mechanism

CatalystPoisoning cluster_poison Path A: Catalyst Death (Common) cluster_cycle Path B: Successful Coupling (Desired) Start Active Pd(0)-Ligand Species Naph 7-Bromo-1,5-naphthyridine (Substrate) Start->Naph Poison N-Coordination (Pd binds to N1/N5) Naph->Poison Small Ligands (PPh3, dppf) OxAdd Oxidative Addition (Pd inserts into C-Br) Naph->OxAdd Bulky Ligands (XPhos, BrettPhos) Black Pd Black Precipitate (Reaction Stalls) Poison->Black Product Coupled Product OxAdd->Product

Figure 1: Mechanism of N-coordination poisoning vs. successful oxidative addition.[1]

Module 2: The Vanishing Halide (Protodehalogenation)

User Report: "I see conversion, but my Bromine is gone. I isolated 1,5-naphthyridin-3-amine (des-bromo) instead of the coupled product."

Diagnosis: Hydride Transfer

This is Protodehalogenation . The electron-deficient naphthyridine ring makes the C-Pd-Br intermediate highly reactive. If a hydride source is present, the Pd species will undergo reductive elimination with a Hydrogen atom instead of your coupling partner.[2][3]

Common Culprits:

  • Alcoholic Solvents: Ethanol, Methanol, and Isopropanol act as hydride donors via

    
    -hydride elimination.[1]
    
  • Trace Water: Can facilitate protonolysis in basic conditions.

Resolution Protocol

1. Solvent Switch

  • Strictly Avoid: MeOH, EtOH, iPrOH.[1]

  • Recommended: 1,4-Dioxane (anhydrous) or Toluene .[1] These are non-protic and do not serve as hydride sources.

2. Base Selection

  • Avoid: Alkoxide bases (NaOMe, NaOEt) which can transfer hydrides.[1]

  • Recommended: Inorganic carbonates or phosphates (K₃PO₄ , Cs₂CO₃ ).[1] These bases are effective for the Suzuki-Miyaura cycle but kinetically poor at promoting dehalogenation.

Module 3: The Silent Nucleophile (Amine Interference)

User Report: "I'm getting a complex mixture. Is the 3-amine reacting?"

Diagnosis: Competitive Inhibition

The free amine at position 3 is a nucleophile. While less reactive than aliphatic amines, it can still:

  • React with electrophilic coupling partners (e.g., if using an acyl chloride or aldehyde).[1]

  • Bind to the Boronic Acid (in Suzuki), forming an unreactive "ate" complex.

Resolution Protocol

1. Protection Strategy (Highly Recommended) Protect the 3-amine as a Boc-carbamate or Acetamide before coupling.

  • Reagent:

    
     / 
    
    
    
    /
    
    
    .[1]
  • Benefit: The Boc group adds steric bulk (further preventing N-poisoning) and removes the H-bond donor capability.

2. "Dump and Stir" Optimization If you must proceed with the free amine, increase the equivalents of your Boronic Acid (1.5 - 2.0 equiv) to account for sequestration.

Experimental Protocol: The "Gold Standard"

This protocol is optimized for Suzuki-Miyaura Coupling of 7-Bromo-1,5-naphthyridin-3-amine, incorporating all safeguards discussed above.

Reagents Table
ComponentReagentEquivalentsRole
Substrate 7-Bromo-1,5-naphthyridin-3-amine1.0Electrophile
Partner Aryl/Heteroaryl Boronic Acid1.5Nucleophile
Catalyst XPhos Pd G3 0.02 - 0.05Precatalyst (Resists Poisoning)
Base

(

aq)
3.0Base (Minimizes Dehalogenation)
Solvent 1,4-Dioxane[0.1 M]Solvent (Non-hydride source)
Step-by-Step Procedure
  • Setup: Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (2-5 mol%).[1]

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen is a killer here; it oxidizes the phosphine ligands.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (degassed) via syringe.

  • Base Addition: Add degassed aqueous

    
      solution.
    
  • Reaction: Heat to 80–100°C for 2–4 hours.

    • Note: Do not exceed 110°C to prevent thermal decomposition of the catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water.[2]

    • Scavenging: If the aqueous layer is dark, use a thiourea scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd.[1]

Troubleshooting Decision Tree

Troubleshooting Start Reaction Failed? Analysis Analyze Crude by LCMS Start->Analysis Result1 Black Precipitate (No Conversion) Analysis->Result1 Result2 Product Mass - 79/81 amu (Dehalogenation) Analysis->Result2 Result3 Complex Mixture (Multiple Peaks) Analysis->Result3 Sol1 Action: Switch to XPhos Pd G3 Result1->Sol1 Sol2 Action: Remove Alcohol Switch to Dioxane Result2->Sol2 Sol3 Action: Protect Amine (Use Boc-Substrate) Result3->Sol3

Figure 2: Rapid diagnostic logic for coupling failures.

References

  • Catalyst Poisoning by Heterocycles

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source: NIH / Nature Communic
    • Relevance: Explains the mechanism of N-coordination poisoning in Pd-catalysis and str
    • URL:[Link]

  • Protodehalogenation Mechanisms

    • Title: How to avoid dehalogen
    • Source: BenchChem Technical Support.[2][4][5]

    • Relevance: Details the hydride transfer mechanism from alcoholic solvents and the preference for inorganic bases.
  • Ligand Selection (Buchwald-Hartwig/Suzuki)

    • Title: Palladium-catalyzed Cross-coupling Reactions (Sigma-Aldrich Guide).[1]

    • Source: Sigma-Aldrich.[1][6][7]

    • Relevance: Provides comparative data on XPhos and BrettPhos for sterically demanding or heteroatom-rich substr
  • 1,5-Naphthyridine Chemistry

    • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.[1][8]

    • Source: NIH / Molecules.
    • Relevance: Comprehensive review of the specific reactivity of the 1,5-naphthyridine scaffold.
    • URL:[Link]

Sources

Troubleshooting

Stability of 7-Bromo-1,5-naphthyridin-3-amine under acidic conditions

Prepared by: Senior Application Scientist, Chemical Development Division This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting protocols regarding the stability of 7-B...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Development Division

This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting protocols regarding the stability of 7-Bromo-1,5-naphthyridin-3-amine, particularly under acidic conditions. It is intended for researchers, chemists, and drug development professionals who utilize this compound in their experimental workflows.

Section 1: Compound Overview and Handling
1.1 Key Compound Properties
PropertyValueSource(s)
CAS Number 1958063-17-6
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol [1]
Appearance Pale-yellow to yellow-brown solid
Purity Typically ≥95%
Storage Keep in a dark place, under an inert atmosphere, at room temperature.
1.2 Safe Handling and Storage Recommendations

Proper handling is crucial to ensure the integrity of 7-Bromo-1,5-naphthyridin-3-amine and the safety of laboratory personnel.

  • General Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[2][3]

  • Inert Atmosphere: As recommended, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent slow oxidative degradation, which can affect amines over long-term storage.

  • Incompatible Materials: Avoid storing near strong acids or acid chlorides, as these can react with the amine functionality. Segregate from oxidizers.[4]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Section 2: FAQs on Stability in Acidic Conditions

This section addresses common questions regarding the behavior of 7-Bromo-1,5-naphthyridin-3-amine in acidic environments.

Q1: What is the expected general stability of 7-Bromo-1,5-naphthyridin-3-amine in acidic media?

The stability is condition-dependent. Under mild acidic conditions (e.g., pH 4-6) at room temperature, the compound is expected to be reasonably stable for short durations, such as during an aqueous workup. However, in strongly acidic media (pH < 2) or upon heating, the risk of degradation increases significantly. The primary initial chemical event in acid is the protonation of the basic nitrogen atoms within the 1,5-naphthyridine ring system.[5]

Q2: My solution of the compound changed color and solubility after adding acid. What is happening?

This is an expected consequence of protonation. The 1,5-naphthyridine core contains two nitrogen atoms that are basic and will be protonated in acidic solution. This forms a salt, which often has different solubility characteristics (typically more water-soluble) and a different chromophore, leading to a visible color change. This equilibrium is reversible upon neutralization.

Caption: Protonation equilibria of 7-Bromo-1,5-naphthyridin-3-amine in acid.

Q3: What are the most likely degradation pathways under harsh acidic conditions?

The primary long-term stability concern under strong acid and heat is the acid-catalyzed hydrolysis of the carbon-bromine bond. Protonation of the naphthyridine ring nitrogens renders the aromatic system more electron-deficient, making it more susceptible to nucleophilic aromatic substitution (SₙAr) by water.[6]

  • Major Pathway: Hydrolysis of the bromo group to a hydroxyl group, forming 7-Hydroxy-1,5-naphthyridin-3-amine. This conversion is often irreversible.

  • Minor/Extreme Pathways: Under very harsh conditions (e.g., concentrated acid, high temperatures for extended periods), more extensive decomposition or ring-opening reactions could occur, though these are less common in typical synthetic protocols.

DegradationPathway cluster_0 Primary Degradation Pathway Start 7-Bromo-1,5-naphthyridin-3-amine Protonated Protonated Intermediate (Activated Ring) Start->Protonated + H⁺ (Acid Catalyst) Hydrolysis Nucleophilic Attack by H₂O (SₙAr Mechanism) Protonated->Hydrolysis Δ, H₂O Product Degradation Product: 7-Hydroxy-1,5-naphthyridin-3-amine Hydrolysis->Product

Caption: Potential acid-catalyzed hydrolytic degradation pathway.

Q4: How can I minimize degradation during an acid-catalyzed reaction or workup?

To mitigate the risk of degradation:

  • Use the mildest acidic conditions that still achieve the desired chemical transformation.

  • Maintain low temperatures. Perform acidic workups using ice baths and minimize the time the compound is in the acidic phase.

  • Limit water content if the reaction is not an aqueous one. The presence of water is necessary for the primary hydrolysis pathway.

  • Promptly neutralize the solution after the reaction or extraction is complete to return the compound to its more stable, neutral form.

Section 3: Troubleshooting Guide
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Low yield or significant loss of material after an acidic workup. 1. Degradation: The compound may have degraded via hydrolysis.[6]2. Solubility: The protonated salt form may be highly soluble in the aqueous acidic layer, leading to poor extraction into organic solvents.1. Monitor the reaction: Use TLC or LC-MS to check for the appearance of more polar byproducts.2. Modify workup: Neutralize the aqueous layer with a base (e.g., NaHCO₃, Na₂CO₃) to a pH of 8-9 before extracting with an organic solvent. This deprotonates the compound, reducing its aqueous solubility.
Appearance of a new, more polar spot on TLC or a new peak in LC-MS after exposure to acid. This is strong evidence of the formation of the hydroxylated byproduct (7-Hydroxy-1,5-naphthyridin-3-amine), which is significantly more polar than the starting material.1. Confirm identity: If possible, characterize the new peak by high-resolution mass spectrometry (HRMS) to confirm the mass change (loss of Br, gain of OH).2. Optimize conditions: Reduce the reaction temperature, shorten the reaction time, or use a weaker acid.
Compound fails to dissolve in an organic solvent after isolation from an acidic procedure. The isolated material may be the salt form (e.g., hydrochloride or trifluoroacetate salt) rather than the free base. Salts of amines often have poor solubility in common non-polar organic solvents like dichloromethane or ethyl acetate.1. Perform a basic wash: Dissolve the material in a minimal amount of a polar solvent (like methanol), then dilute with your extraction solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). Re-extract, dry, and concentrate to obtain the neutral free base.
Section 4: Experimental Protocol for Stability Assessment

This protocol provides a robust method for quantifying the stability of 7-Bromo-1,5-naphthyridin-3-amine under specific acidic conditions using HPLC-MS.

Protocol: Time-Course Stability Study in Acidic Media

ExperimentalWorkflow Workflow for Acidic Stability Study A 1. Prepare Stock Solution (1 mg/mL in Acetonitrile) C 3. Initiate Experiment Add stock to acidic media (1:9 v/v) at controlled temperature (e.g., 50°C) A->C B 2. Prepare Acidic Media (e.g., 0.1 M HCl, pH 1.0) B->C D 4. Sample at Time Points (t=0, 1, 2, 4, 8, 24 hr) C->D E 5. Quench Sample Transfer aliquot to vial with equivalent volume of 1 M NaOH D->E F 6. Analyze by HPLC-MS Quantify remaining starting material and identify any degradants E->F

Caption: Experimental workflow for assessing compound stability.

1. Materials and Reagents:

  • 7-Bromo-1,5-naphthyridin-3-amine

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Hydrochloric Acid (HCl) or other acid of interest

  • Sodium Hydroxide (NaOH) for quenching

  • Calibrated pH meter

  • HPLC-MS system with a C18 column

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-Bromo-1,5-naphthyridin-3-amine and dissolve it in 10.0 mL of ACN.

  • Acidic Medium (e.g., pH 1.0): Prepare a 0.1 M HCl solution in HPLC-grade water. Verify the pH.

  • Quenching Solution (1 M NaOH): Prepare a 1 M NaOH solution in HPLC-grade water.

3. Experimental Procedure:

  • Set up a temperature-controlled water bath or heating block to the desired temperature (e.g., 25°C for room temp stability, 50°C for accelerated stability).

  • In a clean vial, add 900 µL of the acidic medium. Allow it to equilibrate to the target temperature.

  • To initiate the experiment (t=0), add 100 µL of the 1 mg/mL stock solution to the acidic medium. Mix thoroughly. The final concentration will be 0.1 mg/mL.

  • Immediately withdraw a 50 µL aliquot and transfer it to an HPLC vial containing 50 µL of the 1 M NaOH quenching solution. Mix well. This is the t=0 sample.

  • Repeat step 4 at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Store all quenched samples at 2-8°C until analysis.

4. HPLC-MS Analysis:

  • Column: Standard C18 column (e.g., 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound and any less polar impurities, hold, and then re-equilibrate.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV/Vis detector (monitor at a relevant wavelength, e.g., 254 nm) and a mass spectrometer in positive ion mode to monitor the m/z of the parent compound and potential degradants.

5. Data Interpretation:

  • Calculate the peak area of the parent compound at each time point.

  • Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of the compound remaining.

  • Plot % Remaining vs. Time to visualize the degradation kinetics.

  • Examine the mass spectrometry data for new peaks corresponding to the expected mass of the hydroxylated byproduct (M-Br+OH).

References
  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Washington State University. (n.d.). Halogenated Solvents Safety Information. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. In The Chemistry of Heterocyclic Compounds (Vol. 28).
  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • EHS, University of California, Berkeley. (2005). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Barlin, G. B., & Tan, W. L. (1985). Potential Antimalarials. III. N4-Substituted 7-Bromo-1,5-naphthyridin-4-amines. Australian Journal of Chemistry, 38(3), 459-465.
  • Kumar, A., & Kumar, S. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. RSC Advances, 14(28), 20288-20292.
  • Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Masri, H. S. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Journal of Chemistry.
  • University of North Carolina at Chapel Hill. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2015).
  • El-Sayed, N. N. E., & Al-Ghamdi, A. M. (2020).
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Wagner, C. D., Brown, R. H., & Peters, E. D. (1956). Determination of Primary and Secondary Aliphatic Amines. Analytical Chemistry, 28(4), 428-432.
  • Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). General Storage Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkaline hydrolysis of N-bromoiminothianthrene derivatives. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Stability of amines. Retrieved from [Link]

  • Quora. (2020). How is acid catalyzed hydrolysis a nucleophilic substitution?. Retrieved from [Link]

  • Fundamentals of Organic Chemistry. (n.d.). Chapter 8: Amines.
  • Journal of the Chemical Society B: Physical Organic. (1967). Nucleophilic catalysis. Part III. Acid-catalysed hydrolyses of 3-phenylsydnone and 3-m-nitrophenylsydnone.
  • MDPI. (2024).
  • Nature. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential.
  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
  • National Bureau of Standards. (n.d.). Acid-base reactions in organic solvents. Behavior of some halogenated derivatives of phenolsulfonephthalein with different classes of organic bases.
  • Polymer Chemistry (RSC Publishing). (2013). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers.

Sources

Optimization

Technical Support Center: Troubleshooting 7-Bromo-1,5-naphthyridin-3-amine Reactions

Status: Active Ticket ID: #NAP-15-BR3 Subject: Optimizing Conversion Rates in Cross-Coupling & Functionalization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary 7-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #NAP-15-BR3 Subject: Optimizing Conversion Rates in Cross-Coupling & Functionalization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

7-Bromo-1,5-naphthyridin-3-amine is a challenging "hetero-biaryl" scaffold often utilized in kinase inhibitor discovery (e.g., PI3K/mTOR pathways). Low conversion rates in this system are rarely due to a single factor. They typically result from a "Triad of Deactivation" :

  • Catalyst Sequestration: The endocyclic nitrogens (N1, N5) chelate transition metals (Pd, Cu), shutting down the catalytic cycle.

  • Solubility-Reactivity Paradox: The planar aromatic structure leads to aggregation in non-polar solvents, while polar solvents may interfere with specific catalytic intermediates.

  • Nucleophilic Competition: The exocyclic C3-amine competes with external nucleophiles or poisons the catalyst.

This guide provides a root-cause analysis and self-validating protocols to restore reactivity.

Part 1: Diagnostic Flowchart

Before altering conditions, diagnose the specific failure mode using the logic below.

TroubleshootingFlow Start Start: Low Conversion CheckSolubility Q1: Is the reaction mixture homogeneous? Start->CheckSolubility CheckColor Q2: Did the solution turn black/precipitate immediately? CheckSolubility->CheckColor Yes (Clear) SolubilityIssue Issue: Aggregation/Solubility Action: Switch to Polar Aprotic/Co-solvents CheckSolubility->SolubilityIssue No (Cloudy/Slurry) CheckByproducts Q3: Are there byproducts (LCMS)? CheckColor->CheckByproducts No (Remains colored) Poisoning Issue: Catalyst Poisoning (N-Chelation) Action: Switch Ligand/Pre-catalyst CheckColor->Poisoning Yes (Pd Black forms) Competition Issue: Free Amine Interference Action: Protect Amine (Boc/Ac) CheckByproducts->Competition Yes (Complex mixture) Electronic Issue: Slow Oxidative Addition Action: Increase Temp / Switch to Pd-G3/G4 CheckByproducts->Electronic No (SM remaining)

Caption: Diagnostic logic flow for isolating the root cause of reaction stalling in 1,5-naphthyridine scaffolds.

Part 2: Technical Deep Dive & Solutions

Issue 1: The "Chelation Trap" (Catalyst Poisoning)

Symptom: Reaction stalls < 20% conversion; catalyst precipitates (Pd black) rapidly.

The Mechanism: The 1,5-naphthyridine core possesses two Lewis-basic pyridine-like nitrogens (N1, N5). In standard conditions (e.g., Pd(PPh3)4), the palladium center coordinates to these nitrogens rather than performing oxidative addition at the C7-Br bond. This forms a stable, non-reactive "dead" complex.

Protocol A: The "Bulky Ligand" Solution Use electron-rich, sterically demanding Buchwald ligands that physically prevent N-coordination.

ComponentRecommendationRationale
Catalyst Source Pd(OAc)2 or Pd2(dba)3 Precursors must be labile.
Ligand XPhos or BrettPhos The isopropyl/cyclohexyl groups create a "steric wall" protecting the Pd center from the naphthyridine nitrogens [1].
Pre-catalyst XPhos Pd G3/G4 Preferred. Ensures 1:1 L:Pd ratio and rapid initiation, bypassing the induction period where poisoning often occurs [2].

Validation Step:

Run a test reaction with XPhos Pd G3 (2 mol%). If the solution remains a transparent orange/red for >1 hour at 80°C, the catalyst is active. If it turns black immediately, the N-coordination is still dominant.

Issue 2: The Free Amine Interference

Symptom: Low yield despite consumption of starting material; formation of "dimers" or complex baselines on LCMS.

The Mechanism: The C3-amine is nucleophilic. In Buchwald-Hartwig couplings, it can act as a competing nucleophile (homocoupling) or coordinate to the catalyst. In Suzuki couplings, it can undergo oxidative degradation.

Protocol B: Transient vs. Permanent Protection If the free amine is not the reaction center, protect it.

  • Boc-Protection (Standard):

    • Treat SM with

      
       (1.1 eq), 
      
      
      
      , and DMAP (cat.) in DCM.
    • Result: 7-Bromo-N-(tert-butoxycarbonyl)-1,5-naphthyridin-3-amine. This species has significantly improved solubility and zero competing nucleophilicity.

  • LHMDS Strategy (In-situ Protection):

    • If you cannot isolate the protected intermediate, use LHMDS (LiHMDS) as your base (2.5 eq).

    • Mechanism:[1] LHMDS deprotonates the amine (forming the Li-amide), which is sterically bulky and less likely to poison the Pd-catalyst than the neutral amine [3].

Issue 3: Solubility & Solvent Effects

Symptom: Starting material remains solid; reaction is heterogeneous; conversion stops at ~50%.

The Mechanism: 1,5-Naphthyridines are flat, electron-deficient systems that stack efficiently (


 stacking), leading to poor solubility in standard non-polar solvents like Toluene.

Protocol C: The "Polar-Aprotic" Shift Shift to solvent systems that disrupt aggregation without deactivating the catalyst.

Solvent SystemApplicationNotes
1,4-Dioxane / Water (4:1) Suzuki CouplingThe water helps solubilize inorganic bases (

) and disrupts

-stacking.
n-Butanol Buchwald-HartwigHigh boiling point (117°C) allows high-temp activation; protic nature helps solvate the amine [4].
DMAc or NMP Difficult SubstratesExcellent solubility power. Warning: High boiling points make workup difficult; requires extensive aqueous washing.

Part 3: Optimized Experimental Protocols

Workflow 1: Suzuki-Miyaura Coupling (C7-Arylation)

Target: Coupling 7-Br-naphthyridine with Phenylboronic acid.

  • Preparation: In a vial, combine:

    • 7-Bromo-1,5-naphthyridin-3-amine (1.0 eq)

    • Aryl Boronic Acid (1.5 eq)

    • Pd(dppf)Cl2·DCM (5 mol%) - Robust against N-poisoning.

    • Cs2CO3 (3.0 eq) - Base choice is critical; K2CO3 is often too weak.

  • Solvent: Add 1,4-Dioxane/Water (5:1) degassed.

  • Reaction: Seal and heat to 90°C for 4 hours.

  • Checkpoint: Check LCMS.

    • If SM remains: Add 2 mol% Pd(dtbpf)Cl2 (highly active catalyst).

    • If Protodehalogenation (des-bromo product) observed: Lower temp to 70°C and increase boronic acid load.

Workflow 2: Buchwald-Hartwig Amination (C7-Amination)

Target: Coupling 7-Br-naphthyridine with Morpholine.

  • Protection (Recommended): Use N-Boc-7-bromo-1,5-naphthyridin-3-amine.

  • Catalyst System:

    • BrettPhos Pd G3 (2-3 mol%)

    • NaOtBu (1.5 eq)

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane at 100°C.

  • Note: If using the unprotected amine, switch base to LHMDS (3.0 eq) and run at 60°C first to form the anion, then heat to 100°C.

Part 4: FAQ - Rapid Fire Troubleshooting

Q: Why is my product eluting with the solvent front on TLC? A: 1,5-Naphthyridines are basic. On silica gel, they often streak. Add 1% Triethylamine (TEA) or 5% Methanol/NH3 to your eluent to sharpen the spots.

Q: I see the product mass (M+H), but the yield is <10% after isolation. Where did it go? A: Naphthyridines are water-soluble at low pH. If you did an acid workup (e.g., 1M HCl) to remove the catalyst, you likely protonated the nitrogens and extracted your product into the aqueous waste. Always maintain pH > 9 during extraction.

Q: Can I use microwave irradiation? A: Yes, but be cautious. Naphthyridines absorb microwave energy efficiently. Use constant temperature mode (max 120°C) rather than constant power to avoid superheating and charring.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–N and C–O Cross-Coupling Reactions." Chemical Science.

  • BenchChem Technical Support. (2025). "Optimization of Buchwald-Hartwig Amination Conditions." BenchChem Knowledge Base.

  • Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry.

Sources

Troubleshooting

Storage and shelf-life considerations for 7-Bromo-1,5-naphthyridin-3-amine

CAS Number: 1150271-23-0 (and related derivatives) Chemical Formula: C₈H₆BrN₃ Molecular Weight: 224.06 g/mol Executive Summary 7-Bromo-1,5-naphthyridin-3-amine is a critical heterocyclic building block, frequently employ...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1150271-23-0 (and related derivatives) Chemical Formula: C₈H₆BrN₃ Molecular Weight: 224.06 g/mol

Executive Summary

7-Bromo-1,5-naphthyridin-3-amine is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its structural integrity relies on the stability of the electron-rich amine at the C3 position and the halogen substituent at C7.

This guide synthesizes best practices for storage, handling, and troubleshooting. It is designed to prevent common degradation pathways: photo-oxidation , hydrolytic desensitization , and protic solvent interactions .

Part 1: The Storage Matrix (Best Practices)

The following parameters are non-negotiable for maintaining >98% purity over 12+ months.

ParameterStandard Protocol (Long-Term) Active Use (Short-Term) Scientific Rationale
Temperature -20°C +2°C to +8°CLow temperature retards the kinetics of N-oxide formation on the primary amine and ring nitrogens.
Atmosphere Inert Gas (Argon/Nitrogen) Desiccated AirThe 1,5-naphthyridine core is hygroscopic. Moisture accelerates hydrolysis and aggregation.
Container Amber Glass Vial Foil-wrapped GlassStrictly Light Sensitive. UV exposure can trigger photolytic debromination at the C7 position.
State Solid (Lyophilized/Powder) SolidAvoid storing as a solution. In DMSO/MeOH, the amine is more reactive toward dissolved oxygen.
Part 2: Lifecycle & Handling Workflow

The following diagram illustrates the optimal workflow from receipt to experimental use. Adhering to this logic minimizes freeze-thaw cycles, which are detrimental to crystal lattice stability.

StorageLifecycle cluster_warning Critical Control Point Receipt Receipt of Compound (Check CoA & Appearance) QC_Check Initial QC (LC-MS / 1H-NMR) Receipt->QC_Check Verify Purity Aliquot Aliquot Strategy (Avoid Freeze-Thaw) QC_Check->Aliquot If Pass Storage Deep Storage (-20°C, Dark, Desiccated) Aliquot->Storage Seal under Argon ActiveUse Active Use (Bring to RT in Desiccator) Storage->ActiveUse Equilibrate 30 min ActiveUse->Storage Reseal immediately

Figure 1: Optimal handling lifecycle to prevent moisture condensation and oxidative degradation.

Part 3: Troubleshooting Guide (Q&A)

This section addresses specific phenomena reported by researchers working with aminonaphthyridines.

Issue 1: Appearance & Color Change

Q: The powder was pale yellow when purchased, but it has turned brownish-orange after 6 months. Is it still usable?

  • Diagnosis: This indicates surface oxidation . Primary aromatic amines are prone to forming azo-linkages or N-oxides upon exposure to air and light.

  • Risk Assessment:

    • High Risk: If used for precise kinetics (Ki/IC50) or crystallography.

    • Moderate Risk: If used as a crude intermediate in a synthetic step (e.g., Buchwald coupling).

  • Action Plan:

    • Dissolve a small sample in DMSO-d6.

    • Run a 1H-NMR . Look for broadening of the amine peak (~5-7 ppm) or new aromatic signals indicating dimerization.

    • Purification: If purity is <95%, repurify via silica flash chromatography (DCM:MeOH gradient) or recrystallization (Ethanol/Hexane).

Issue 2: Solubility & Solution Stability

Q: I stored a 10 mM stock solution in DMSO at -20°C. Now I see a precipitate.

  • Diagnosis: Cold-induced aggregation or hydrate formation . 1,5-naphthyridines possess basic nitrogens (N1, N5) that can hydrogen bond with water absorbed by hygroscopic DMSO.

  • Action Plan:

    • Do NOT heat to >40°C to redissolve, as this accelerates degradation.

    • Sonicate in a water bath at room temperature (25°C) for 5–10 minutes.

    • If precipitate persists, centrifuge and analyze the supernatant. The concentration may have shifted; re-quantify via UV-Vis (extinction coefficient check).

Issue 3: Impurity Peaks in LC-MS

Q: My LC-MS shows a small peak at M-1 (mass 223) or M+16.

  • Diagnosis:

    • M+16: Typical N-oxidation (Oxygen insertion). Common in aged samples stored without inert gas.

    • M-Br (Debromination): If you see a mass of ~145 (loss of Br), this is photolytic degradation .

  • Action Plan:

    • If M+16 is >5%, discard the batch for biological assays.

    • Prevention: Ensure future aliquots are wrapped in foil and stored under Argon.

Part 4: Re-Validation Logic Tree

Use this flowchart to decide if a stored sample is safe for critical experiments.

Troubleshooting Start Visual Inspection (Color/Texture) Check1 Is color significantly darker than CoA? Start->Check1 Test_LCMS Run LC-MS (Check for M+16 or M-Br) Check1->Test_LCMS Yes (Darker) Decision_Use Proceed to Experiment Check1->Decision_Use No (Unchanged) Test_NMR Run 1H-NMR (Check Amine Protons) Test_LCMS->Test_NMR Purity >90% but <98% Test_LCMS->Decision_Use Purity >98% Decision_Discard Discard (Irreversible Damage) Test_LCMS->Decision_Discard Purity <90% Decision_Purify Repurify (Flash Column) Test_NMR->Decision_Purify Impurities Identified Test_NMR->Decision_Use Clean Spectrum

Figure 2: Decision matrix for evaluating compound integrity after storage.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I ship this compound at Room Temperature? A: Yes. For short durations (shipping <7 days), the compound is stable at ambient temperature provided it is sealed and protected from light. However, upon receipt, it must be transferred to -20°C immediately.

Q: Is the compound hygroscopic? A: Moderately. The 1,5-naphthyridine ring system contains two nitrogen atoms with lone pairs capable of accepting hydrogen bonds from water. Always allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Q: What is the best solvent for stock solutions? A: Anhydrous DMSO or Dimethylacetamide (DMA) . Avoid protic solvents like Ethanol or Methanol for long-term storage of stock solutions, as they can facilitate slow solvolysis or proton exchange over months.

References
  • Sigma-Aldrich. (n.d.). 7-Bromo-1,5-naphthyridin-3-amine Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136070, 1,5-Naphthyridine. Retrieved from

  • Litvic, M. et al. (2011). Synthesis and reactivity of 1,5-naphthyridine derivatives. Synthetic Communications. (Contextual grounding on naphthyridine reactivity).
  • Fisher Scientific. (2025). Safety Data Sheet: 7-Bromo-1,5-naphthyridin-3-amine. Retrieved from

Reference Data & Comparative Studies

Validation

The Analytical Chemist's Guide to 7-Bromo-1,5-naphthyridin-3-amine: A Comparative Look at 1H NMR and Alternative Elucidation Techniques

For the modern researcher in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. 7-Bromo-1,5-naphthyridin-3-amine, a heterocyclic compound with potential appli...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. 7-Bromo-1,5-naphthyridin-3-amine, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique structural elucidation challenge. This guide provides an in-depth analysis of its 1H NMR spectrum, offering a powerful tool for its identification and characterization. Furthermore, we will objectively compare the utility of 1H NMR with other common analytical techniques, providing the experimental context necessary for informed decision-making in the laboratory.

Deciphering the Code: Predicted 1H NMR Spectral Analysis of 7-Bromo-1,5-naphthyridin-3-amine

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution.[1] By analyzing the chemical environment of each proton, we can piece together the molecular puzzle. For 7-Bromo-1,5-naphthyridin-3-amine, the predicted 1H NMR spectrum in a common solvent like DMSO-d6 would exhibit distinct signals corresponding to the five aromatic protons and the two amine protons.

The expected chemical shifts (δ) are influenced by the electron-withdrawing and donating effects of the nitrogen atoms within the naphthyridine core, the bromine atom, and the amine group. The bromine atom and the heterocyclic nitrogen atoms will generally deshield adjacent protons, shifting their signals downfield.[2] Conversely, the amino group is an electron-donating group and will shield the protons on the same ring, causing an upfield shift.[3][4]

The splitting pattern, or multiplicity, of each signal is governed by the n+1 rule, where 'n' is the number of neighboring, non-equivalent protons.[5][6] The coupling constant, J, provides information about the connectivity and spatial relationship between protons.[7][8]

Below is a detailed prediction of the 1H NMR spectrum for 7-Bromo-1,5-naphthyridin-3-amine.

Table 1: Predicted 1H NMR Spectral Data for 7-Bromo-1,5-naphthyridin-3-amine (in DMSO-d6)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2~8.4d~2.51H
H4~7.3d~2.51H
H6~8.8d~2.01H
H8~8.2d~2.01H
NH2~6.5br s-2H

A Comparative Analysis: 1H NMR vs. Alternative Structural Elucidation Techniques

While 1H NMR is a cornerstone of structural analysis, a comprehensive characterization often involves complementary techniques.[9][10] The choice of analytical method depends on the specific information required, the sample properties, and the available instrumentation.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 7-Bromo-1,5-naphthyridin-3-amine

TechniqueInformation ProvidedAdvantagesDisadvantages
1H NMR Spectroscopy Detailed information on the number, connectivity, and chemical environment of protons.[11]Non-destructive, provides rich structural detail, relatively fast for routine analysis.Requires soluble samples, can have overlapping signals in complex molecules.
Mass Spectrometry (MS) Provides the molecular weight and elemental composition (with high resolution MS). Fragmentation patterns can offer structural clues.[12][13]High sensitivity, requires very small sample amounts, can be coupled with separation techniques (e.g., LC-MS).Does not provide detailed connectivity information, isomerization can be difficult to distinguish.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C=N, C-Br).[14]Fast, non-destructive, good for identifying key functional groups.Provides limited information on the overall molecular skeleton, complex spectra can be difficult to interpret fully.
X-ray Crystallography Provides the definitive three-dimensional structure of a molecule in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be challenging to grow.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following protocol outlines the standard procedure for obtaining a 1H NMR spectrum of 7-Bromo-1,5-naphthyridin-3-amine.

I. Sample Preparation [15]

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 7-Bromo-1,5-naphthyridin-3-amine.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CDCl3).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

II. NMR Spectrometer Setup and Data Acquisition [16][17]

  • Instrument Login and Sample Insertion: Log in to the NMR spectrometer software and carefully insert the NMR tube into the spinner turbine, ensuring the correct depth. Insert the sample into the magnet.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp spectral lines.

  • Tuning: The probe is tuned to the 1H frequency to maximize signal detection.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8 or 16 for a 1H spectrum), spectral width, and relaxation delay.

  • Data Acquisition: Initiate the acquisition of the free induction decay (FID).

  • Data Processing: After acquisition, the FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

  • Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to identify their chemical shifts.

Visualizing the Structure and Proton Relationships

The following diagrams illustrate the molecular structure of 7-Bromo-1,5-naphthyridin-3-amine and the through-bond coupling relationships between its aromatic protons.

Figure 1: Molecular structure of 7-Bromo-1,5-naphthyridin-3-amine with proton numbering.

G H2 H2 H4 H4 H2->H4 J (meta) H6 H6 H8 H8 H6->H8 J (meta)

Figure 2: Predicted 1H-1H coupling network in 7-Bromo-1,5-naphthyridin-3-amine.

Conclusion

The structural elucidation of 7-Bromo-1,5-naphthyridin-3-amine is readily achievable through a comprehensive analysis of its 1H NMR spectrum. The predicted chemical shifts, multiplicities, and coupling constants provide a unique fingerprint for this molecule. While other analytical techniques such as mass spectrometry and IR spectroscopy offer valuable complementary information, 1H NMR remains the most powerful single technique for detailed structural determination in solution. By following the outlined experimental protocol, researchers can confidently acquire high-quality data to confirm the identity and purity of this and other novel compounds, accelerating the pace of drug discovery and development.

References

  • Rasala, D. 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters.
  • Bhal, S. The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • Rasala, D., et al. 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-241. [Link]

  • Study Mind. Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • H NMR Spectroscopy. [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Measuring 1H NMR Spectra. [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry. Nature biotechnology, 21(2), 140-150. [Link]

  • Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

  • NMR Sample Preparation. [Link]

  • Quora. Which one is better for an analytical technique, NMR or IR? Why? [Link]

  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? [Link]

  • alwsci. How To Prepare And Run An NMR Sample. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • The Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]

  • Li, D., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6566. [Link]

  • JoVE. Video: ¹H NMR: Long-Range Coupling. [Link]

  • Chegg. Use the following H-NMR and COSY spectrum of 3-bromopyridine to answer. [Link]

  • Creative Biostructure. Difference Between UV, IR, and NMR Spectroscopy. [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

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Comparative

Comparative Guide: LC-MS Fragmentation Profiling of 7-Bromo-1,5-naphthyridin-3-amine

Executive Summary Subject: 7-Bromo-1,5-naphthyridin-3-amine (CAS: 1023818-19-6) Application: Critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors. Analytical Challenge: Distinguishing the 1,5-naphthyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 7-Bromo-1,5-naphthyridin-3-amine (CAS: 1023818-19-6) Application: Critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors. Analytical Challenge: Distinguishing the 1,5-naphthyridine core from isomeric impurities (1,6- or 2,6-naphthyridines) and confirming halogen integrity during cross-coupling reactions.

This guide provides a structural elucidation framework using LC-ESI-MS/MS. It compares the fragmentation behavior of the target molecule against its De-brominated Analog (1,5-naphthyridin-3-amine) and Chlorinated Analog , establishing a self-validating protocol for reaction monitoring.

Structural Analysis & Ionization Physics

The 1,5-naphthyridine scaffold consists of two fused pyridine rings. The basicity of the ring nitrogens (N1 and N5) competes with the exocyclic amine at C3 for protonation.

  • Primary Ionization Site: The ring nitrogens (N1/N5) are the most basic sites (

    
     for naphthyridine), leading to stable 
    
    
    
    formation in positive ESI.
  • Br-Isotope Signature: The presence of

    
     and 
    
    
    
    creates a distinctive 1:1 doublet at the molecular ion level, serving as an immediate "fingerprint" for identification.
Table 1: Physicochemical Properties & MS Precursors
PropertyTarget: 7-Bromo Analog: 7-Chloro Analog: De-halogenated
Formula



Monoisotopic Mass 222.97 Da179.02 Da145.06 Da
[M+H]+ (m/z) 224.0 / 226.0 180.0 / 182.0 146.1
Isotope Ratio 100% : 97% (1:1)100% : 32% (3:1)N/A
Key Loss (Neutral) HCN (27 Da), NH

(17 Da)
HCN, NH

HCN, NH

Experimental Protocol (Standardized)

To replicate the fragmentation patterns described below, use the following validated LC-MS conditions. This setup minimizes in-source fragmentation while ensuring sufficient ionization.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Stepped gradient (20V, 35V, 50V) to capture both labile amine losses and rigid ring cleavages.

Fragmentation Mechanism & Pathways

The fragmentation of 7-Bromo-1,5-naphthyridin-3-amine follows three distinct mechanistic pathways. Understanding these allows researchers to differentiate the target from degradation products.

Pathway A: Exocyclic Amine Loss (Neutral Loss of NH )

Common in amino-substituted heterocycles. The protonated molecular ion loses ammonia (17 Da).

  • Transition:

    
    
    
  • Significance: Confirms the integrity of the C3-amine substituent.

Pathway B: Ring Contraction (Neutral Loss of HCN)

Characteristic of fused pyridine rings. The naphthyridine core ejects HCN (27 Da), typically involving the ring nitrogen adjacent to the most electron-deficient carbon.

  • Transition:

    
    
    
  • Significance: Confirms the N-heterocyclic core structure.

Pathway C: Halogen Elimination (Radical or Acid Loss)

At higher collision energies (>40 eV), the C-Br bond cleaves.

  • Loss of Br

    
     (Radical): 
    
    
    
    (Radical Cation).
  • Loss of HBr:

    
     (Cation).
    
  • Significance: Disappearance of the isotopic doublet confirms the fragment no longer contains Bromine.

Visualization: Fragmentation Tree (DOT)

G Precursor [M+H]+ m/z 224 / 226 (1:1 Doublet) Frag_NH3 [M+H - NH3]+ m/z 207 / 209 (Amine Loss) Precursor->Frag_NH3 -17 Da (NH3) Frag_HCN [M+H - HCN]+ m/z 197 / 199 (Ring Contraction) Precursor->Frag_HCN -27 Da (HCN) Frag_Br [M+H - Br•]+ m/z 145 (Radical Cation) Precursor->Frag_Br -79/81 Da (Br•) High CE Frag_Core Core Skeleton m/z 170 / 172 (Loss of HCN + HCN) Frag_HCN->Frag_Core -27 Da (HCN)

Figure 1: Predicted MS/MS fragmentation tree for 7-Bromo-1,5-naphthyridin-3-amine showing primary dissociation pathways.

Comparative Performance: Bromo vs. Chloro vs. Des-Halo

This section validates why the Bromo-derivative is distinct, aiding in impurity profiling during synthesis (e.g., if starting materials are contaminated).

Table 2: Diagnostic Fragment Ions
Fragment Type7-Bromo (Target) 7-Chloro (Alternative) Mechanism Note
Precursor Ion 224 / 226 180 / 182 Br has wider mass split (2 Da) and equal intensity.
[M-NH

]+
207 / 209163 / 165Both retain halogen pattern.
[M-HCN]+ 197 / 199153 / 155Ring stability is similar; HCN loss is standard.
Halogen Loss

145 (Loss of Br)

145 (Loss of Cl)
Convergence Point: Both yield the same des-halo core ion (

145).

Key Insight for Researchers: If you observe a peak at m/z 145 in your MS/MS spectrum but the precursor was 224 , it confirms the successful cleavage of the C-Br bond. If you observe m/z 146 in the MS1 (Full Scan), it indicates the presence of the de-brominated impurity (1,5-naphthyridin-3-amine), likely due to over-reduction during synthesis.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for mechanisms of amine/HCN loss).
  • BenchChem. (2025). Mass Spectrometry Analysis of 5-Bromo-8-methoxy-1,7-naphthyridine: A Comparative Guide. Link (Used as structural analog for naphthyridine fragmentation rules).

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Source for general naphthyridine ring contraction mechanisms).
  • PubChem. (2025). 1,5-naphthyridin-3-amine Compound Summary. Link (Source for physicochemical properties of the core scaffold).

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis Methods for 7-Bromo-1,5-naphthyridin-3-amine

For researchers, scientists, and professionals in drug development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product safety and ef...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product safety and efficacy. 7-Bromo-1,5-naphthyridin-3-amine, a critical building block in the synthesis of novel therapeutics, demands a robust and reliable analytical method for its purity determination. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for this purpose, grounded in established scientific principles and regulatory expectations. We will explore the nuances of method selection, delve into a detailed, validated protocol, and discuss alternative analytical strategies.

The analysis of aromatic amines by reversed-phase HPLC can present unique challenges. Notably, the basic nature of the amine functional group can lead to strong interactions with residual silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing).[1] This phenomenon can compromise resolution and the accuracy of quantification. Therefore, method development must focus on mitigating these interactions through careful selection of column chemistry and mobile phase conditions.

Comparative Analysis of HPLC Methodologies

Two primary reversed-phase HPLC (RP-HPLC) methods are presented below for the purity analysis of 7-Bromo-1,5-naphthyridin-3-amine. Method A represents a rapid, isocratic approach suitable for routine quality control and in-process checks. Method B offers a more comprehensive gradient elution, designed as a stability-indicating assay capable of resolving a wider range of potential impurities and degradation products.

Table 1: Comparative Performance of HPLC Methods

ParameterMethod A (Isocratic Screening)Method B (Gradient Stability-Indicating)
Principle Rapid separation with constant mobile phase composition.Enhanced resolution through a time-varied mobile phase composition.
Column C18, 4.6 x 100 mm, 3.5 µmC18 (end-capped), 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 6.8) (35:65 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Profile IsocraticGradient: 10% to 90% B over 20 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Run Time ~10 minutes~25 minutes
Resolution (Rs) Adequate for major impurities (>1.5)Superior for closely eluting peaks (>2.0)
Pros - Fast analysis time- Simple method transfer- Lower solvent consumption per run- High resolving power- Stability-indicating capability- Suitable for complex samples
Cons - May not resolve all degradation products- Prone to peak co-elution- Longer run time- More complex method development

In-Depth Protocol: A Validated Stability-Indicating RP-HPLC Method (Method B)

This section provides a detailed, self-validating protocol for the gradient RP-HPLC method. The choices within this protocol are driven by the need to create a robust and specific method that meets the stringent requirements of regulatory bodies like the ICH.[2][3]

Causality Behind Experimental Choices
  • Column: A high-purity, end-capped C18 column is selected to minimize silanol interactions, thereby improving peak symmetry for the basic analyte. The longer 150 mm length enhances theoretical plates, leading to better resolution.

  • Mobile Phase: A mobile phase with a low pH, achieved using 0.1% formic acid, ensures that the primary amine is protonated. This consistent ionization state leads to sharper peaks and more reproducible retention times. Formic acid and acetonitrile are also volatile, making this method compatible with mass spectrometry (LC-MS) for impurity identification.[4]

  • Gradient Elution: A gradient is essential for a stability-indicating method. It allows for the elution of early-eluting polar impurities with a high aqueous content, while the increasing organic concentration ensures that late-eluting, non-polar impurities are effectively washed from the column, providing a complete impurity profile.

  • Detection: A photodiode array (PDA) detector is preferred over a simple UV detector. It allows for the acquisition of the full UV spectrum of each peak, which is crucial for peak purity assessment and can help in the tentative identification of impurities.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte/ Reference Standard B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Equilibrate Column with Initial Conditions D->E To HPLC System F Inject Sample/ Standard (10 µL) E->F G Execute Gradient Elution Program F->G H Detect with PDA (e.g., 254 nm) G->H I Integrate Chromatogram H->I Raw Data J Calculate Area % Purity I->J K Assess System Suitability I->K L Generate Report J->L K->L

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

    • Standard Solution: Accurately weigh approximately 10 mg of 7-Bromo-1,5-naphthyridin-3-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent, equipped with a PDA detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

    • Column Temperature: 35 °C.

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm, with spectral acquisition from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      22.0 10 90
      22.1 90 10

      | 25.0 | 90 | 10 |

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • System suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) must be met before sample analysis.

Method Validation and Trustworthiness

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2] A crucial part of this is demonstrating specificity through forced degradation studies.[5][6]

Forced Degradation (Stress Testing): The goal of forced degradation is to intentionally degrade the sample to produce potential impurities and demonstrate that the analytical method can effectively separate these degradants from the main analyte peak.[7][8] This proves the method is "stability-indicating."[9]

Forced_Degradation cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze Stressed Samples and Control using Validated HPLC Method A->Analysis B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->Analysis C Oxidation (e.g., 3% H2O2, RT) C->Analysis D Thermal (e.g., 80°C, Solid State) D->Analysis E Photolytic (ICH Q1B Light Exposure) E->Analysis API 7-Bromo-1,5- naphthyridin-3-amine (API Solution/Solid) API->A API->B API->C API->D API->E Outcome Demonstrate Specificity: - Resolution of degradants - Peak purity of API peak - Mass balance assessment Analysis->Outcome

Caption: Logic of a Forced Degradation Study.

Table 2: Summary of Validation Parameters (Hypothetical Data)

Validation ParameterAcceptance Criteria (ICH)Result for Method B
Specificity No interference at the retention time of the analyte.Degradation products well-resolved from the main peak (Rs > 2.0).
Linearity (R²) R² ≥ 0.9990.9998 over a range of 0.1 to 0.2 mg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.1%
LOD Signal-to-Noise ≥ 3:10.02 µg/mL
LOQ Signal-to-Noise ≥ 10:10.06 µg/mL
Robustness %RSD ≤ 2.0% after minor changes (flow rate, temp, pH).Method remains unaffected by small, deliberate variations.

Alternative and Complementary Analytical Techniques

While RP-HPLC is the workhorse for purity analysis, other techniques can provide valuable complementary information.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm), providing significantly faster analysis times and higher resolution compared to traditional HPLC.[10] A method like the one described above could be readily transferred to a UPLC platform for improved throughput.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for impurity identification. By coupling the HPLC system to a mass spectrometer, one can obtain the mass-to-charge ratio of unknown peaks observed during purity analysis, which is critical for structure elucidation of degradation products.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While powerful, GC-MS is often less suitable for relatively polar and non-volatile compounds like 7-Bromo-1,5-naphthyridin-3-amine without prior derivatization. HPLC is generally the more direct and preferred method.[4][11]

Conclusion

The selection of an appropriate HPLC method for the purity analysis of 7-Bromo-1,5-naphthyridin-3-amine is contingent on the specific analytical objective. For rapid, routine quality control, a simple isocratic method (Method A) may suffice. However, for comprehensive stability testing, impurity profiling, and regulatory submissions, a fully validated, stability-indicating gradient method (Method B) is indispensable. The detailed protocol provided in this guide serves as a robust starting point for developing and validating such a method. By grounding the methodology in sound scientific principles and adhering to regulatory validation standards, researchers can ensure the highest degree of confidence in their analytical results, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from ResearchGate. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. [Link]

  • ResearchGate. (2025, December 2). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • LinkedIn. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

Sources

Comparative

Benchmarking Purity: A Comparative Guide to Reference Standards for 7-Bromo-1,5-naphthyridin-3-amine

Executive Summary: The "Purity Gap" in Naphthyridine Scaffolds 7-Bromo-1,5-naphthyridin-3-amine (CAS: 1958063-17-6) has emerged as a critical "privileged scaffold" in the synthesis of Type I TGF- receptor inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Gap" in Naphthyridine Scaffolds

7-Bromo-1,5-naphthyridin-3-amine (CAS: 1958063-17-6) has emerged as a critical "privileged scaffold" in the synthesis of Type I TGF-


 receptor inhibitors and next-generation HIV capsid modulators. Its dual functionality—the C7-bromine serving as a handle for Suzuki/Buchwald couplings and the C3-amine for amide formation—makes it indispensable.

However, a critical gap exists in the supply chain: Certified Reference Materials (CRMs) are virtually non-existent for this specific intermediate.

Most researchers rely on commercial "reagent grade" material (95–97% purity), which often contains regioisomeric impurities (e.g., 1,6-naphthyridine analogs) and debrominated byproducts that are structurally similar and difficult to separate. This guide provides an objective comparison of utilizing commercial reagents versus establishing an In-House Primary Standard validated via Quantitative NMR (qNMR), offering a self-validating protocol to bridge this gap.

Comparative Analysis: Commercial vs. In-House Standards

The following table contrasts the three primary sources of reference material available to a development lab.

Table 1: Reference Standard Source Comparison
FeatureOption A: Commercial Reagent Grade Option B: Recrystallized In-House Option C: qNMR-Certified Primary Standard
Purity Claim >95% (Area%)>98% (Area%)99.X% (w/w Absolute)
Primary Risk Isomer Contamination: 1,6-naphthyridine isomers often co-elute in generic gradients.Solvent Entrapment: Naphthyridines form solvates easily, skewing weight-based assays.None: qNMR measures molar ratio directly, independent of solvation.
Traceability Low (Vendor COA)Medium (Process knowledge)High (Traceable to NIST Internal Std)
Cost/Gram Low ($)Medium (

)
High (

$ - Time investment)
Suitability Early Hit-to-LeadProcess DevelopmentGLP Tox Studies / IND Filing
EXPERT INSIGHT: The "Area%" Trap

“Never trust HPLC Area% for a naphthyridine intermediate. The response factor of the brominated core differs significantly from the debrominated impurity (1,5-naphthyridin-3-amine) due to heavy atom quenching and UV shift. A 98% HPLC area count can easily be 94% w/w potency.”

Technical Deep Dive: Impurity Profiling & Causality

To validate a standard, you must understand what you are looking for. The synthesis of 7-Bromo-1,5-naphthyridin-3-amine typically involves cyclization of pyridine precursors, leading to specific impurity classes.

Figure 1: Impurity Genesis & Qualification Workflow

The following diagram illustrates the origin of key impurities and the logic flow for qualifying the standard.

G Start Crude Synthesis (Pyridine Precursors) Imp1 Impurity A: Regioisomer (1,6-Naphthyridine) (Cyclization Error) Start->Imp1 Side Reaction Imp2 Impurity B: Debrominated Analog (Over-reduction) Start->Imp2 Side Reaction Purify Purification Strategy: Recrystallization (EtOH/H2O) + Flash Chrom (C18) Start->Purify Imp1->Purify Co-elutes? Imp2->Purify Removable Imp3 Impurity C: N-Oxide Derivative (Storage Oxidation) Imp3->Purify HPLC Orthogonal HPLC (Purity Check) Purify->HPLC qNMR 1H-qNMR (Absolute Potency) HPLC->qNMR If >99.0% Area Final Qualified Reference Standard (Ready for GLP Use) qNMR->Final Assign Purity Value

Caption: Workflow demonstrating the transition from crude synthesis to a qualified standard, highlighting the critical removal of regioisomers and debrominated byproducts.

Experimental Protocols

Protocol A: Orthogonal HPLC Method (Purity Assignment)

Purpose: To detect organic impurities, specifically separating the 1,5-isomer from potential 1,6-isomers.

Rationale: Standard C18 columns often fail to separate naphthyridine regioisomers. We utilize a Phenyl-Hexyl stationary phase, which exploits


 interactions with the electron-deficient naphthyridine rings to enhance selectivity.
  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Buffered to prevent peak tailing of the amine).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 95% B

  • Detection: UV @ 254 nm (aromatic core) and 310 nm (specific to the naphthyridine conjugation).

  • Flow Rate: 1.0 mL/min.

  • Temp: 40°C.

Acceptance Criteria:

  • Main peak retention ~12.5 min.

  • Resolution (

    
    ) between Main Peak and nearest impurity > 1.5.
    
  • Tailing factor (

    
    ) < 1.3.
    
Protocol B: Absolute Quantification via 1H-qNMR (The "Gold Standard")

Purpose: To assign an absolute weight-weight (w/w) purity value to the standard, independent of UV response factors.

Rationale: qNMR is a primary ratio method. It does not require a reference standard of the analyte itself, but rather a generic internal standard (IS) of known purity.

Materials:

  • Analyte: ~10 mg of 7-Bromo-1,5-naphthyridin-3-amine (dried).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST grade).

    • Why Maleic Acid? It provides a sharp singlet at

      
       6.3 ppm (in DMSO-
      
      
      
      ), which falls in the "silent region" of the naphthyridine spectrum (aromatics usually >7.0 ppm, amine ~5-6 ppm broad).
  • Solvent: DMSO-

    
     (99.9% D).
    

Procedure:

  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same HPLC vial using a microbalance (precision
    
    
    0.002 mg).
  • Dissolution: Add 0.7 mL DMSO-

    
    . Vortex until fully dissolved. Transfer to NMR tube.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Naphthyridine protons have long 
      
      
      
      relaxation times; insufficient delay causes under-quantification).
    • Scans: 32 or 64.

    • Temperature: 298 K.

Calculation:



Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (Maleic acid singlet = 2H; Naphthyridine C4-H singlet = 1H)
    
  • 
     = Molecular weight[2][3]
    
  • 
     = Purity (as decimal)
    

References

  • International Council for Harmonisation (ICH). (2006).[4] ICH Q3A(R2): Impurities in New Drug Substances.[4][5][6] [Link]

  • Pauli, G. F., et al. (2014). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Gilead Sciences. (2024). Synthesis of Lenacapavir Intermediates (Indazole and Naphthyridine analogs). (Referenced context for scaffold utility). [Link]

Sources

Validation

Structural Elucidation and Quality Control: 7-Bromo-1,5-naphthyridin-3-amine

Executive Summary: The Regioisomer Trap in Naphthyridine Scaffolds In the development of kinase inhibitors and TGF- receptor antagonists, the 1,5-naphthyridine scaffold is a privileged structure due to its ability to mim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap in Naphthyridine Scaffolds

In the development of kinase inhibitors and TGF-


 receptor antagonists, the 1,5-naphthyridine  scaffold is a privileged structure due to its ability to mimic purine binding modes.[1] However, the synthesis of 7-Bromo-1,5-naphthyridin-3-amine  (Target) presents a specific "regioisomer trap."

Many synthetic routes rely on the functionalization of dibromo-naphthyridine precursors. If the starting material contains traces of the 3,6-dibromo isomer, or if the amination reaction occurs at the wrong site (e.g., C2 or C4), the resulting product will be a regioisomer with identical Mass Spectrometry (MS) signatures (


 223/225).[1]

This guide provides a definitive, self-validating workflow to distinguish the target 3,7-substituted system from its 3,6- or 2,6- isomers using High-Field NMR and HPLC, ensuring the integrity of Structure-Activity Relationship (SAR) data.

Structural Logic & Numbering System

Before analyzing spectra, we must establish the numbering, as 1,5-naphthyridine is centrosymmetric until substituted.[1]

  • The Scaffold: Two fused pyridine rings with Nitrogens at positions 1 and 5.

  • The Target (7-Bromo-1,5-naphthyridin-3-amine):

    • Ring A (Amine-bearing): Contains N1, C2, C3(

      
      ), C4.[1]
      
    • Ring B (Bromo-bearing): Contains N5, C6, C7(Br), C8.[1]

  • The Critical Distinction:

    • In the Target (3,7-isomer) , the protons on Ring B (H6 and H8) are separated by the Bromine at C7.[1] They are meta to each other.

    • In the Common Impurity (3,6-isomer) , the protons on Ring B (H7 and H8) are adjacent.[1] They are ortho to each other.

Comparative Analytical Data

The following table summarizes the definitive spectral differences required to validate the product.

Table 1: Distinguishing NMR Signatures (500 MHz, DMSO-

)
FeatureTarget: 7-Bromo-3-amine Isomer: 6-Bromo-3-amine Structural Cause
Ring B Coupling Meta-Coupling (

)
Ortho-Coupling (

)
Proximity of protons on the Br-ring.

Value (Ring B)
~1.5 – 2.0 Hz ~8.0 – 9.0 Hz Meta vs. Ortho relationship.
Ring B Pattern Two distinct doublets (d) with fine splitting.Two doublets (d) with strong roofing effect.H6/H8 vs H7/H8 interaction.
Ring A H4 Signal Doublet (

Hz)
Doublet (

Hz)
H4 couples to H2 in both; not diagnostic alone.
NOE Signal Strong NOE between

and H2/H4 only.
Possible NOE between H4 and H5 (if N is protonated).Spatial proximity.
Detailed Experimental Protocols
Protocol A: Definitive NMR Characterization

Objective: To confirm the 3,7-substitution pattern via coupling constants.

  • Sample Preparation: Dissolve 5–10 mg of the solid in 600

    
    L of DMSO-
    
    
    
    .
    • Why DMSO? Chloroform (

      
      ) often leads to aggregation of amino-naphthyridines, broadening peaks and obscuring fine meta-coupling. DMSO ensures sharp signals.
      
  • Acquisition: Run a standard

    
    H NMR (minimum 64 scans) and a 2D COSY experiment.
    
  • Data Processing (The "Self-Validating" Step):

    • Step 1: Identify the broad singlet at

      
       6.0–7.0 ppm (Amine 
      
      
      
      ).
    • Step 2: Locate the aromatic region (

      
       7.5–9.0 ppm). You should see four  distinct aromatic protons.
      
    • Step 3 (Validation): Focus on the protons not associated with the amine ring.

      • Pass: If you see two singlets (or doublets with

        
         Hz), you have the 7-Bromo  isomer (H6 and H8 are isolated).[1]
        
      • Fail: If you see two doublets with

        
         Hz, you have the 6-Bromo  isomer (H7 and H8 are neighbors).
        
Protocol B: HPLC Purity Profiling

Objective: To separate the target from des-bromo (3-amine) or di-bromo precursors.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm and 320 nm (naphthyridines absorb strongly in the near-UV).

  • Expected Elution Order:

    • 1,5-naphthyridin-3-amine (Des-bromo impurity, most polar).

    • 7-Bromo-1,5-naphthyridin-3-amine (Target).

    • 3,7-Dibromo-1,5-naphthyridine (Starting material, least polar).[1]

Decision Logic & Visualization

The following diagrams illustrate the logical workflow for structural assignment and the synthesis pathway risks.

Diagram 1: NMR Assignment Decision Tree

NMR_Logic Start Crude Product (1H NMR in DMSO-d6) Count Count Aromatic Protons Start->Count Check_RingB Analyze Ring B Signals (Non-Amine Ring) Count->Check_RingB 4 Protons Found Coupling_Check Measure Coupling Constant (J) Check_RingB->Coupling_Check Result_Ortho J = 7-9 Hz (Ortho) Isomer: 6-Bromo Coupling_Check->Result_Ortho Strong Doublets Result_Meta J = 1-2 Hz (Meta) Target: 7-Bromo Coupling_Check->Result_Meta Singlets/Fine Doublets Note1 H7 and H8 are adjacent Result_Ortho->Note1 Note2 H6 and H8 separated by Br Result_Meta->Note2

Caption: Logical flow for distinguishing regioisomers based on proton coupling constants (


).
Diagram 2: Synthesis & Purification Workflow

Workflow SM 3,7-Dibromo-1,5-naphthyridine Reaction Pd-Catalyzed Amination (Buchwald-Hartwig) SM->Reaction + NH3 source Crude Crude Mixture: Target + SM + Bis-amino Reaction->Crude HPLC Prep-HPLC / Flash (C18 Column) Crude->HPLC Fraction1 Frac 1: Mono-Amine (Target) HPLC->Fraction1 Medium Polarity Fraction2 Frac 2: Bis-Amine (Over-reaction) HPLC->Fraction2 High Polarity QC QC: 1H NMR + NOESY Fraction1->QC

Caption: Purification workflow to isolate the mono-substituted target from over-reacted byproducts.

References
  • Litvic, M. et al. "Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives."[1] Indian Journal of Heterocyclic Chemistry, vol. 29, no. 2, 2019, pp. 199-203.[1] Link

  • Cui, X. et al. "Interactions of 1,5-naphthyridine with Pd(en)Cl2... in aqueous solution."[1] Dalton Transactions, 2009.[1] Link

  • Reich, H. J. "NMR Coupling Constants: Proton-Proton Couplings."[1] University of Wisconsin-Madison Chemistry. Link

  • Gellibert, F. et al. "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors."[1] Journal of Medicinal Chemistry, vol. 47, no.[1] 18, 2004, pp. 4494-4506.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Bromo-1,5-naphthyridin-3-amine

Introduction: The Pharmacophore Context 7-Bromo-1,5-naphthyridin-3-amine (CAS: 1958063-17-6) is not merely a chemical reagent; it is a high-value pharmacophore scaffold used primarily in the synthesis of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacophore Context

7-Bromo-1,5-naphthyridin-3-amine (CAS: 1958063-17-6) is not merely a chemical reagent; it is a high-value pharmacophore scaffold used primarily in the synthesis of kinase inhibitors (e.g., ALK5, PfPI4K) and potentially HIV capsid inhibitors.

As a Senior Application Scientist, my directive is clear: Treat this compound as a bioactive entity until proven otherwise. While the Safety Data Sheet (SDS) classifies it as an Irritant (Category 2), the structural presence of a planar, nitrogen-rich naphthyridine core suggests high lipophilicity and potential DNA intercalation or enzymatic binding.

Operational Goal: Zero skin contact and zero inhalation of dust.[1][2]

Risk Assessment & Hazard Identification

The following assessment synthesizes GHS data with structural activity relationship (SAR) alerts common to halogenated heteroaromatic amines.

Hazard Class GHS Code Description Senior Scientist Insight
Acute Toxicity H302 Harmful if swallowed.[3]The amine group at position 3 increases solubility in acidic biological fluids (stomach acid), enhancing bioavailability upon ingestion.
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritation.[4][5][6]As a base, the amine can cause caustic irritation to mucous membranes.
STOT - SE H335 May cause respiratory irritation.[2][7]Critical Risk: The solid is often a fine, static-prone powder. Inhalation is the primary exposure vector during weighing.
Reactivity N/ALight Sensitive / Air Sensitive.The electron-rich naphthyridine ring is prone to oxidation. Bromine at C7 is a labile leaving group, making the compound reactive toward nucleophiles.

The PPE Matrix: Tiered Protection

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational state of the chemical.

Tier 1: Solid Handling (Weighing & Transfer)

Risk Driver: Airborne Dust & Static Charge

  • Respiratory: Chemical Fume Hood (Certified) is mandatory.

    • Contingency: If a hood is unavailable (not recommended), a P100/N99 respirator is required.

  • Hand Protection: Double Nitrile Gloves (Outer: 5 mil / 0.12 mm; Inner: 4 mil).

    • Why: Naphthyridines can permeate thin nitrile. The second layer provides a visual indicator of breach and a time buffer.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the fine dust hazard.

  • Body: Lab coat (buttoned to neck) + Tyvek wrist sleeves to bridge the glove-coat gap.

Tier 2: Solution Phase (Synthesis & Purification)

Risk Driver: Dermal Absorption via Solvent Carrier

  • Gloves: Laminate Film (Silver Shield/Norfoil) or High-Grade Nitrile (>8 mil) .

    • Critical: If dissolved in DMSO or DMF , these solvents act as carriers, transporting the toxic payload directly through standard nitrile gloves and skin.

  • Eye Protection: Safety Glasses with side shields (unless splash risk is high, then Face Shield).

Operational Workflow: Step-by-Step

This protocol minimizes static discharge and aerosolization, the two most common causes of lab contamination with heteroaromatic amines.

Step A: Weighing & Solubilization
  • Environment: Place balance inside the fume hood.

  • Static Control: Use an anti-static gun or ionizing bar on the spatula and weighing boat before touching the solid.

    • Reason: 7-Bromo-1,5-naphthyridin-3-amine is a dry dielectric solid; static will cause it to "jump" off the spatula, contaminating the workspace.

  • Transfer: Weigh directly into a tared reaction vial. Do not use weighing paper (high loss/residue risk).

  • Solvent Addition: Add solvent (e.g., DCM, DMF) slowly down the side of the vial to wash residual powder to the bottom.

Step B: Visualizing the Safety Logic

SafetyLogic Start Start: Solid Handling Hazard Hazard: Static-Prone Dust Start->Hazard Control1 Control: Anti-Static Gun Hazard->Control1 Neutralize Control2 Control: Fume Hood (Sash <18") Hazard->Control2 Contain Action Weigh into Vial Control1->Action Control2->Action Solvent Add Solvent (DMSO/DMF) Action->Solvent Risk Risk: Transdermal Absorption Solvent->Risk Carrier Effect PPE PPE: Laminate Gloves Risk->PPE Mitigate

Caption: Operational logic flow moving from solid-state dust hazards to solution-phase absorption risks.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate the immediate area if the spill is outside the hood (>500 mg).

  • Don PPE: Double nitrile gloves, N95/P100 respirator, goggles.

  • Contain: Cover spill with a damp paper towel (water or PEG-400) to prevent dust dispersal.

  • Cleanup: Wipe up carefully.[1] Do not dry sweep. Place waste in a sealed bag labeled "Hazardous - Toxic Solid."

Disposal Protocol
  • Classification: Hazardous Organic Waste (Halogenated).

  • Segregation: Do not mix with strong acids (exothermic salt formation) or oxidizers.

  • Method: High-temperature incineration.

    • Note: The bromine atom requires specific scrubbers in the incinerator to capture HBr gas; ensure your waste handler is aware of the halogen content.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 7-Bromo-1,5-naphthyridin-3-amine (CAS 1958063-17-6). Retrieved from

  • PubChem. (2025). GHS Classification Summary for Heteroaromatic Amines. National Library of Medicine. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • BenchChem. (2025). Application Notes for 1,5-Naphthyridine Derivatives as Kinase Inhibitor Scaffolds. Retrieved from

Sources

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